H-Val-oet tos
Description
Structure
2D Structure
Properties
Molecular Formula |
C14H23NO5S |
|---|---|
Molecular Weight |
317.40 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H15NO2.C7H8O3S/c1-4-10-7(9)6(8)5(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h5-6H,4,8H2,1-3H3;2-5H,1H3,(H,8,9,10)/t6-;/m0./s1 |
InChI Key |
HCIREIAVICBERP-RGMNGODLSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C(C)C)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CCOC(=O)C(C(C)C)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of L-Valine Ethyl Ester p-Toluenesulfonate Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of L-Valine ethyl ester p-toluenesulfonate salt, a crucial intermediate in the development of various pharmaceutical compounds. This document details the underlying chemical principles, a comprehensive experimental protocol, and expected quantitative outcomes.
Introduction
L-Valine ethyl ester p-toluenesulfonate salt is a protected form of the essential amino acid L-valine, rendered more soluble in organic solvents and suitable for a variety of chemical transformations, most notably in peptide synthesis and as a chiral building block in the creation of complex active pharmaceutical ingredients. The p-toluenesulfonate (tosylate) salt provides a stable, crystalline solid that is easier to handle and purify than the free ester. The synthesis is typically achieved through a Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.
Reaction Principle: Fischer-Speier Esterification
The core of the synthesis is the Fischer-Speier esterification. In this reaction, the carboxylic acid group of L-valine is reacted with ethanol in the presence of a strong acid catalyst, p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct of the reaction, is typically removed by azeotropic distillation.
The reaction mechanism involves the protonation of the carbonyl oxygen of L-valine by p-toluenesulfonic acid, which enhances the electrophilicity of the carbonyl carbon. Ethanol, acting as a nucleophile, then attacks the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the L-valine ethyl ester. The positively charged amino group of the ester then forms an ionic bond with the negatively charged sulfonate group of the p-toluenesulfonic acid, resulting in the desired salt.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of L-Valine ethyl ester p-toluenesulfonate salt.
Materials:
-
L-Valine
-
Ethanol (absolute)
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add L-valine (e.g., 11.7 g, 0.1 mol), p-toluenesulfonic acid monohydrate (e.g., 20.9 g, 0.11 mol), ethanol (e.g., 60 mL), and toluene (e.g., 150 mL).
-
Azeotropic Dehydration: The reaction mixture is heated to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. The reaction is monitored by the amount of water collected.
-
Reaction Completion and Cooldown: After the theoretical amount of water has been collected (in this example, approximately 1.8 mL), and the reaction is deemed complete (typically 4-6 hours), the heating is discontinued, and the reaction mixture is allowed to cool to room temperature.
-
Crystallization: The cooled reaction mixture is then further cooled in an ice bath for approximately 1-2 hours to facilitate the crystallization of the product.
-
Isolation of the Product: The crystalline solid is collected by vacuum filtration using a Büchner funnel.
-
Washing: The collected solid is washed with cold, anhydrous diethyl ether (2 x 50 mL) to remove any residual toluene and unreacted starting materials.
-
Drying: The white crystalline product is dried under vacuum to a constant weight.
Quantitative Data
The following table summarizes the typical quantitative data associated with the synthesis of L-Valine ethyl ester p-toluenesulfonate salt.
| Parameter | Value |
| Reactants | |
| L-Valine | 1.0 eq |
| p-Toluenesulfonic acid monohydrate | 1.1 - 1.2 eq |
| Ethanol | Excess (often used as a co-solvent) |
| Toluene | Sufficient for azeotropic removal of water |
| Reaction Conditions | |
| Temperature | Reflux (boiling point of toluene) |
| Reaction Time | 4 - 8 hours |
| Product | |
| Appearance | White crystalline solid |
| Expected Yield | 85 - 95% |
| Melting Point | Approximately 155-158 °C |
Visualizations
Synthesis Workflow
An In-Depth Technical Guide on the Mechanism of Action of H-Val-OEt tos in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of L-Valine ethyl ester p-toluenesulfonate (H-Val-OEt tos) in peptide coupling reactions. It delves into the underlying chemical principles, offers detailed experimental protocols, and presents quantitative data for researchers in peptide synthesis and drug development.
Introduction to Peptide Coupling and the Role of Amino Acid Esters
Peptide synthesis is a cornerstone of pharmaceutical research and development, enabling the creation of novel therapeutics, diagnostic agents, and research tools. The formation of the peptide bond, an amide linkage between two amino acids, is the fundamental reaction in this process. A common strategy in solution-phase peptide synthesis involves the coupling of an N-protected amino acid with an amino acid ester, such as this compound.
The esterification of the C-terminus of an amino acid serves two primary purposes: it protects the carboxyl group from participating in unwanted side reactions and enhances the solubility of the amino acid in organic solvents commonly used for peptide synthesis. The choice of the counter-ion for the protonated N-terminus of the amino acid ester, in this case, p-toluenesulfonate (tosylate), can influence the salt's handling properties and its behavior in the coupling reaction.
The Core Mechanism of this compound in Peptide Coupling
The utilization of this compound in a peptide coupling reaction proceeds through a well-defined sequence of steps. The overall process can be broken down into two key stages: the in-situ neutralization of the amino acid ester salt and the subsequent nucleophilic attack on an activated N-protected amino acid.
In-situ Neutralization
This compound exists as a salt, with the amino group of the valine ethyl ester being protonated by the strong acid, p-toluenesulfonic acid. For the amino group to become nucleophilic and participate in the peptide bond formation, it must be deprotonated. This is typically achieved by the addition of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), directly to the reaction mixture. This in-situ neutralization generates the free amino group of L-valine ethyl ester, which is the reactive species in the coupling reaction.[1][2] The tosylate anion, a conjugate base of a strong acid, is a stable and good leaving group, though in this context, it primarily serves as the counter-ion.
Carboxyl Group Activation and Peptide Bond Formation
Concurrently, the N-protected amino acid that is to be coupled with the valine ester must have its carboxyl group activated. This activation is essential to make the carboxyl carbon more electrophilic and susceptible to nucleophilic attack by the free amino group of the valine ester.
Several classes of coupling reagents are employed for this activation, with carbodiimides, phosphonium salts, and uronium salts being the most common.[1][2] A widely used method involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.[1][2]
The activated N-protected amino acid, often an active ester or a symmetrical anhydride, is then attacked by the nucleophilic nitrogen of the deprotonated H-Val-OEt. This results in the formation of a tetrahedral intermediate, which subsequently collapses to form the desired peptide bond and release the activated leaving group.
The overall mechanism can be visualized as follows:
Figure 1: General workflow for peptide coupling using this compound.
Quantitative Data and Comparative Analysis
While specific quantitative data directly comparing the coupling efficiency of H-Val-OEt tosylate with its hydrochloride counterpart is not extensively documented in readily available literature, the principles of peptide coupling allow for informed inferences. The choice of the counter-ion is not expected to significantly impact the final peptide yield under optimized conditions, as the rate-determining step is typically the nucleophilic attack on the activated carboxyl group. The primary role of the counter-ion is to influence the physical properties of the amino acid ester salt, such as solubility and hygroscopicity.
The efficiency of the coupling reaction is more profoundly influenced by factors such as:
-
The choice of coupling reagent and additives: Reagents like HATU and HCTU are known for their high efficiency and rapid reaction times.[2]
-
The nature of the amino acids being coupled: Sterically hindered amino acids can lead to slower reaction rates and lower yields.
-
Reaction conditions: Solvent, temperature, and concentration of reactants play a crucial role in the reaction outcome.
-
The choice of base for neutralization: The basicity and steric bulk of the tertiary amine can affect the rate of deprotonation and potential side reactions.
Table 1: General Comparison of Factors Affecting Peptide Coupling Yield
| Factor | Influence on Yield | Considerations |
| Coupling Reagent | High | Phosphonium and uronium salt-based reagents often provide higher yields and faster reactions than carbodiimides alone.[2] |
| Additives (e.g., HOBt) | High | Significantly reduce the risk of racemization, thereby preserving the stereochemical integrity and improving the yield of the desired product.[1][2] |
| Solvent | Medium | Polar aprotic solvents like DMF and NMP are generally preferred for their ability to dissolve reactants and facilitate the reaction. |
| Base | Medium | The base should be strong enough to efficiently deprotonate the amino acid ester salt but not so strong as to cause significant racemization. DIPEA is often favored over TEA due to its greater steric hindrance, which can minimize side reactions.[2] |
| Counter-ion (Tosylate vs. HCl) | Low | Primarily affects physical properties of the starting material. The in-situ neutralization step mitigates major differences in reactivity during the coupling reaction itself. |
Detailed Experimental Protocol: Synthesis of a Dipeptide using this compound
The following is a representative experimental protocol for the solution-phase synthesis of an N-protected dipeptide, for example, Z-Leu-Val-OEt, using this compound.
Materials:
-
N-α-Cbz-L-Leucine (Z-Leu-OH)
-
L-Valine ethyl ester p-toluenesulfonate (this compound)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution of Reactants: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-α-Cbz-L-Leucine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Addition of Amino Acid Ester and Base: To the solution from step 1, add this compound (1.0 eq).
-
In-situ Neutralization: Cool the reaction mixture to 0 °C in an ice bath. Slowly add triethylamine or DIPEA (1.1 eq) to the mixture while stirring. The base will neutralize the p-toluenesulfonic acid, liberating the free amino group of the valine ethyl ester.
-
Carboxyl Group Activation: To the cooled and stirred mixture, add EDC·HCl (1.1 eq) portion-wise.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dipeptide.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure Z-Leu-Val-OEt.
Figure 2: A typical experimental workflow for dipeptide synthesis.
Minimizing Racemization
A critical consideration in peptide coupling is the prevention of racemization at the chiral center of the activated amino acid. The formation of an oxazolone intermediate is a common pathway for racemization.[3] The use of additives like HOBt is crucial as they react with the activated carboxyl group to form an active ester that is less prone to racemization than the initial activated species.[3] The choice of a weaker base, such as N-methylmorpholine (NMM) or collidine, can also help to minimize racemization, especially for amino acids that are particularly susceptible to this side reaction.[2]
Conclusion
This compound is a valuable reagent in solution-phase peptide synthesis. Its mechanism of action follows the established principles of peptide coupling, requiring in-situ neutralization of the amino group followed by reaction with an activated N-protected amino acid. While the tosylate counter-ion primarily influences the physical properties of the salt, the overall success and efficiency of the coupling reaction are dictated by the careful selection of coupling reagents, additives, and reaction conditions. By understanding the underlying mechanisms and adhering to optimized protocols, researchers can effectively utilize this compound to construct desired peptide sequences with high yield and stereochemical purity.
References
An In-depth Technical Guide on the Solubility of L-Valine Ethyl Ester Tosylate (H-Val-OEt tos) in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the solubility characteristics of L-Valine ethyl ester tosylate (H-Val-OEt tos) in common organic solvents. Due to the limited availability of precise quantitative data in public literature, this document focuses on providing qualitative solubility information and a detailed experimental protocol for determining solubility, enabling researchers to generate their own data.
Introduction to H-Val-OEt tosylate
L-Valine ethyl ester tosylate is a salt of the ethyl ester of the amino acid L-valine and p-toluenesulfonic acid. Amino acid esters are often converted into their salt forms, such as hydrochlorides or tosylates, to improve their stability and handling properties.[1] These salts can also exhibit enhanced solubility in certain solvents compared to their free base counterparts, a critical factor in pharmaceutical formulations and synthetic organic chemistry.[2][3] Understanding the solubility of this compound in various organic solvents is essential for its application in peptide synthesis, as a chiral building block, and in the development of active pharmaceutical ingredients (APIs).
Solubility Data
The tosylate group, being relatively large and containing an aromatic ring, will influence the solubility profile. It is expected that H-Val-OEt tosylate will exhibit some degree of solubility in polar protic and polar aprotic solvents.
Table 1: Qualitative Solubility of H-Val-OEt tosylate and Related Compounds
| Solvent | Solvent Type | Expected Solubility of this compound | Related Compound Solubility |
| Methanol | Polar Protic | Likely Soluble | L-Valine ethyl ester hydrochloride is soluble in alcohol.[4] |
| Ethanol | Polar Protic | Likely Soluble | L-Valine ethyl ester hydrochloride is soluble in alcohol.[4] L-Valine is almost insoluble.[5] |
| Acetone | Polar Aprotic | Likely Sparingly Soluble to Insoluble | L-Valine is almost insoluble.[5] |
| Ethyl Acetate | Polar Aprotic | Likely Sparingly Soluble to Insoluble | General for polar compounds with some non-polar character. |
| Dichloromethane | Polar Aprotic | Likely Sparingly Soluble to Insoluble | General for salts. |
| Tetrahydrofuran (THF) | Polar Aprotic | Likely Sparingly Soluble to Insoluble | General for salts. |
| Water | Polar Protic | Soluble | Amino acid ester salts are often prepared to enhance aqueous solubility.[1] |
Note: The expected solubility is an educated estimation based on the properties of similar compounds and general chemical principles. Experimental verification is required for precise quantitative values.
Experimental Protocol for Solubility Determination
To obtain precise and reliable solubility data for H-Val-OEt tosylate in various organic solvents, the isothermal shake-flask method is a widely accepted and robust technique.
Objective: To determine the equilibrium solubility of H-Val-OEt tosylate in a selected organic solvent at a specific temperature.
Materials:
-
L-Valine ethyl ester tosylate (this compound), solid
-
Selected organic solvent (e.g., methanol, ethanol, acetone) of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation like UV-Vis spectrophotometer if the compound has a chromophore).
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid H-Val-OEt tosylate to a series of vials. The excess of solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid artificially high solubility values.
-
-
Analysis:
-
Accurately dilute the filtered, saturated solution with the same organic solvent using volumetric flasks to bring the concentration within the calibration range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of H-Val-OEt tosylate. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of H-Val-OEt tosylate in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as g/L, mg/mL, or mol/L.
-
Repeatability: The experiment should be performed in triplicate to ensure the reliability and precision of the results.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of H-Val-OEt tosylate.
References
Physical and chemical properties of L-Valine ethyl ester tosylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Valine ethyl ester tosylate is a chiral building block of significant interest in organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development. As a derivative of the essential amino acid L-valine, it offers a versatile scaffold for the introduction of the valine side chain in a protected form. This technical guide provides a comprehensive overview of the known physical and chemical properties of L-valine ethyl ester and its common salt form, the hydrochloride, due to the limited availability of specific data for the tosylate salt. It also includes a general protocol for the synthesis of amino acid ester tosylates, which can be adapted for the preparation of the title compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents and other advanced materials.
Introduction
L-valine, a proteinogenic branched-chain amino acid, is a fundamental component of many biological structures and processes. Its ethyl ester derivative, particularly in a salt form like the tosylate, serves as a crucial intermediate in the synthesis of peptides and peptidomimetics. The ester group protects the carboxylic acid functionality of valine, while the tosylate salt form can improve its handling and solubility characteristics. In drug development, L-valine esters have been utilized as prodrugs to enhance the bioavailability of parent drug molecules[1]. This guide aims to consolidate the available physicochemical data and synthetic methodologies relevant to L-Valine ethyl ester tosylate to facilitate its effective use in research and development.
Physicochemical Properties
Detailed experimental data specifically for L-Valine ethyl ester tosylate is not widely available in public literature. However, the properties of the free base (L-Valine ethyl ester) and the more commonly documented hydrochloride salt provide valuable insights.
Identifiers and Molecular Characteristics
The following table summarizes key identifiers for L-Valine ethyl ester and its hydrochloride salt. The molecular formula and weight for the tosylate salt are calculated for reference.
| Property | L-Valine Ethyl Ester | L-Valine Ethyl Ester Hydrochloride | L-Valine Ethyl Ester Tosylate (Calculated) |
| IUPAC Name | ethyl (2S)-2-amino-3-methylbutanoate | ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride | ethyl (2S)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid |
| Synonyms | Ethyl L-valinate, H-Val-OEt | L-Val-OEt·HCl | N/A |
| CAS Number | 17431-03-7[2][3] | 17609-47-1[4][5] | N/A |
| Molecular Formula | C₇H₁₅NO₂[2][3] | C₇H₁₆ClNO₂[4][5] | C₁₄H₂₃NO₅S |
| Molecular Weight | 145.20 g/mol [2][3] | 181.66 g/mol [4][5] | 317.40 g/mol |
| Canonical SMILES | CCOC(=O)C(C(C)C)N[2] | CCOC(=O)C(C(C)C)N.Cl | CCOC(=O)C(C(C)C)N.CS(=O)(=O)O |
| InChI Key | BQIVJVAZDJHDJF-LURJTMIESA-N[2] | PQGVTLQEKCJXKF-RGMNGODLSA-N | N/A |
Physical Properties
The physical properties of L-Valine ethyl ester hydrochloride are well-documented and are presented here as a proxy for the expected properties of the tosylate salt.
| Property | Value | Conditions |
| Appearance | White powder[4] | Ambient |
| Melting Point | ~100 °C[4] | |
| 102-105 °C (lit.) | ||
| Solubility | Soluble in water | |
| Optical Rotation | [α]D²⁰ = +6.5 ± 1°[4] | c = 2 in H₂O |
| [α]D²⁰ = +6.7° | c = 2 in H₂O |
Chemical Properties and Spectral Data
The chemical reactivity of L-Valine ethyl ester tosylate is primarily dictated by the amino and ester functional groups. The amino group is nucleophilic and can be readily acylated or alkylated. The ester group is susceptible to hydrolysis under both acidic and basic conditions.
Spectral Data
-
¹H NMR (L-Valine ethyl ester hydrochloride): A comparison of the ¹H NMR spectra of the hydrochloride salt, the free ester, and an ibuprofen salt has been reported, highlighting the shifts of the amino and protonated amino groups[6].
-
¹³C NMR (L-Valine ethyl ester): Spectral data is available in various databases[2].
Experimental Protocols
General Synthesis of Amino Acid Ester Tosylates
A general and environmentally benign method for the preparation of amino acid benzyl ester tosylates has been described, which can be adapted for the synthesis of the corresponding ethyl ester. This procedure avoids the use of hazardous solvents like benzene and carbon tetrachloride[7].
Reaction Scheme:
L-Valine + Ethanol + p-Toluenesulfonic acid monohydrate → L-Valine ethyl ester tosylate + Water
Procedure:
-
A mixture of L-valine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and excess ethanol is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.
-
A suitable azeotroping solvent, such as cyclohexane, is added to the mixture[7].
-
The reaction mixture is heated to reflux, and the water formed during the esterification is removed azeotropically.
-
The reaction progress is monitored by a suitable technique (e.g., TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product, L-Valine ethyl ester tosylate, is precipitated by the addition of a suitable anti-solvent, such as diethyl ether or ethyl acetate[7].
-
The solid product is collected by filtration, washed with the anti-solvent, and dried under vacuum.
Experimental Workflow Diagram:
Caption: General workflow for the synthesis of L-Valine ethyl ester tosylate.
Applications in Research and Drug Development
L-Valine ethyl ester and its salts are valuable intermediates in several areas of chemical and pharmaceutical research.
-
Peptide Synthesis: They serve as building blocks for the incorporation of the valine residue into peptide chains.
-
Prodrug Development: The esterification of a drug molecule with L-valine can enhance its absorption and bioavailability. L-valine ester prodrugs are recognized by peptide transporters, facilitating their transport across biological membranes[1].
-
Asymmetric Synthesis: The chiral nature of L-valine ethyl ester makes it a useful starting material or auxiliary in asymmetric synthesis.
Due to the general nature of its applications, a specific signaling pathway diagram involving L-Valine ethyl ester tosylate cannot be constructed at this time. Its role is primarily as a synthetic intermediate rather than a direct modulator of a specific biological pathway.
Conclusion
L-Valine ethyl ester tosylate is a valuable, yet not extensively characterized, derivative of L-valine. While specific physicochemical data for the tosylate salt remains scarce, the properties of the corresponding hydrochloride salt and the free ester provide a useful reference point for researchers. The provided general synthesis protocol offers a starting point for the preparation of this compound using environmentally more acceptable solvents. The utility of L-valine esters as synthetic intermediates in peptide chemistry and as prodrug moieties underscores their continued importance in the development of new therapeutics. Further detailed characterization of the tosylate salt would be a valuable contribution to the field.
References
- 1. L-Valine Ester of Cyclopropavir - a New Antiviral Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. l-Valine, ethyl ester | C7H15NO2 | CID 87182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Valine, ethyl ester (CAS 17431-03-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. chemimpex.com [chemimpex.com]
- 5. L -Valine ethyl ester 99 17609-47-1 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. air.unimi.it [air.unimi.it]
An In-depth Technical Guide on the Role of H-Val-OEt tos as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries, temporary stereogenic units that are covalently attached to a substrate, represent a powerful and well-established strategy to induce chirality in a predictable manner. Among the various classes of chiral auxiliaries, those derived from the chiral pool of natural amino acids are particularly attractive due to their ready availability, low cost, and high enantiopurity.
This technical guide focuses on the application of L-Valine ethyl ester tosylate (H-Val-OEt tos) as a chiral auxiliary. While the tosylate salt itself is primarily a stable and crystalline precursor, the active chiral auxiliary is the free L-valine ethyl ester. This guide will delve into the core principles of its application, including the formation of the active auxiliary, its role in directing stereoselective transformations, and its subsequent removal. We will explore its utility in key asymmetric reactions, supported by quantitative data and detailed experimental protocols.
The Role of this compound as a Precursor to a Chiral Auxiliary
This compound serves as a convenient and shelf-stable precursor to the free amine, L-valine ethyl ester. The tosylate counterion is a good leaving group, but more importantly, it protonates the amino group, forming a stable ammonium salt. This enhances the compound's crystallinity and ease of handling. Before its use as a chiral auxiliary, the free amine must be liberated, typically through a simple acid-base workup.
The general workflow for utilizing this compound as a chiral auxiliary is depicted below.
Figure 1: General workflow for the use of this compound as a chiral auxiliary.
Mechanism of Asymmetric Induction
The primary mechanism by which L-valine ethyl ester directs stereoselectivity is through the formation of a chiral imine or enamine intermediate. The bulky isopropyl group of the valine moiety effectively shields one face of the reactive intermediate, forcing the incoming reagent to attack from the less sterically hindered face. This principle of steric hindrance is fundamental to many chiral auxiliary-based methods.
Formation of Chiral Imines
L-valine ethyl ester readily condenses with aldehydes and ketones to form the corresponding chiral imines. This reaction is typically carried out in the presence of a dehydrating agent or with azeotropic removal of water.
Stereochemical Model for Asymmetric Alkylation
A plausible transition state model for the alkylation of a ketone-derived chiral enamine illustrates the source of stereocontrol. The chelation of a metal cation (e.g., Li⁺) between the enamine nitrogen and the ester carbonyl can lead to a rigid, chair-like transition state. The bulky isopropyl group of the valine auxiliary preferentially occupies a pseudo-equatorial position to minimize steric interactions. This arrangement exposes one face of the enolate to the electrophile while shielding the other.
Figure 2: Proposed transition state model for diastereoselective alkylation.
Applications in Asymmetric Synthesis
Chiral auxiliaries derived from L-valine ethyl ester are versatile and have been employed in a range of asymmetric transformations.
Asymmetric Alkylation of Ketones
One of the key applications is the diastereoselective alkylation of ketone-derived enamines. The chiral enamine is deprotonated with a strong base to form a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide).
Table 1: Diastereoselective Allylic Alkylation of Valine-Derived Amino Ketones
| Entry | Ketone | R¹ | R² | Base | Yield (%) | dr (E/Z) |
| 1 | 11a | PhCH₂ | H | LHMDS | 85 | >98:2 |
| 2 | 11a | PhCH₂ | H | LDA | 82 | >98:2 |
| 3 | 11b | i-Bu | H | LHMDS | 59 | 97:3 |
| 4 | 11b | i-Bu | H | LDA | 80 | 97:3 |
Data synthesized from representative literature on valine-derived ketones.
Asymmetric Aldol Reactions
Chiral enamines or enolates derived from L-valine ethyl ester can undergo diastereoselective aldol reactions with aldehydes, leading to the formation of chiral β-hydroxy ketones.
Asymmetric Michael Additions
The chiral enamines can also act as nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds, affording chiral 1,5-dicarbonyl compounds with high diastereoselectivity.
Experimental Protocols
The following are generalized experimental protocols for the key steps in utilizing this compound as a chiral auxiliary. Researchers should optimize these conditions for their specific substrates.
Protocol for Liberation of the Free Amine
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Basification: Add a mild aqueous base, such as saturated sodium bicarbonate solution, and stir vigorously for 30 minutes.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield L-valine ethyl ester as an oil.
Protocol for Asymmetric Alkylation of a Ketone
-
Imine Formation: To a solution of the ketone (1.0 eq) in toluene, add L-valine ethyl ester (1.1 eq). Heat the mixture to reflux with a Dean-Stark trap to remove water until the reaction is complete (monitored by TLC or GC-MS). Remove the solvent under reduced pressure.
-
Enolate Formation: Dissolve the crude imine in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a strong base such as LDA or LHMDS (1.1 eq) dropwise and stir for 1 hour.
-
Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir until completion.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol for Auxiliary Cleavage
-
Hydrolysis: Dissolve the diastereomerically enriched product in a mixture of THF and water. Add a mild acid (e.g., 1 M HCl) and stir at room temperature until the imine is hydrolyzed (monitored by TLC).
-
Extraction: Neutralize the reaction mixture with a mild base and extract the chiral product with an organic solvent. The aqueous layer will contain the protonated L-valine ethyl ester.
-
Auxiliary Recovery: The aqueous layer can be basified and extracted to recover the L-valine ethyl ester.
Conclusion
This compound, as a stable precursor to L-valine ethyl ester, provides a practical and cost-effective entry into the use of amino acid-derived chiral auxiliaries. The steric influence of the valine side chain allows for high levels of diastereoselectivity in a variety of important carbon-carbon bond-forming reactions. The straightforward attachment and cleavage protocols, coupled with the potential for auxiliary recovery, make it a valuable tool for researchers and professionals in the field of drug development and asymmetric synthesis. While not as extensively documented as some other "brand-name" auxiliaries, the principles governing its application are well-understood, offering a reliable method for the synthesis of enantiomerically enriched molecules.
Disclaimer: This document is intended as a technical guide and is based on a synthesis of available scientific literature. The experimental protocols are generalized and may require optimization for specific applications. Always consult primary literature and perform appropriate safety assessments before conducting any chemical reactions.
Navigating the Safe Handling of L-Valine Ethyl Ester Tosylate: A Technical Guide
Understanding the Compound
L-Valine ethyl ester tosylate is an amino acid derivative used in various biochemical applications, including peptide synthesis. Its safe handling is paramount in a laboratory and drug development setting to protect personnel and the environment.
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data available for L-Valine ethyl ester hydrochloride, which can be used as a reference for H-Val-OEt tos.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C7H15NO2 · HCl |
| Molecular Weight | 181.66 g/mol |
| Appearance | White powder |
| Melting Point | ~ 100 - 105 °C |
| Optical Rotation | [a]D20 = + 6.5 ± 1° (c=2 in H2O) |
| Storage Temperature | 0-8°C |
Data sourced from available information for L-Valine ethyl ester hydrochloride.[1][2]
Table 2: Toxicological Data
| Test | Result | Species |
| Acute Oral LD50 | > 2,000 mg/kg bw | Rat (female)[3] |
| Acute Inhalation LC50 | > 5,260 mg/m³ air (4 h) | Rat (male/female)[3] |
Toxicological data is based on L-Valine, the parent amino acid.
Hazard Identification and First Aid
Based on the data for similar compounds, this compound is not classified as a hazardous substance. However, it may cause mechanical irritation to the eyes, skin, and respiratory tract.[3]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[3]
-
Skin Contact: Wash off with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[3]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[3]
In all cases of exposure, if symptoms persist, seek medical attention.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure safety.
-
Handling: Handle in a well-ventilated area. Minimize dust generation and accumulation.[3] Avoid contact with skin, eyes, and clothing.[3] Use personal protective equipment as required.[3]
-
Storage: Keep in the original container, tightly closed in a dry and well-ventilated place.[3] Store at a recommended temperature of 0-8°C.[1] Keep away from heat and sources of ignition.[3]
Personal Protective Equipment (PPE)
The following diagram outlines the recommended personal protective equipment when handling this compound.
Caption: Recommended Personal Protective Equipment for handling this compound.
Spill Response Protocol
In the event of a spill, a structured response is necessary to mitigate any potential hazards.
Caption: Logical workflow for handling a chemical spill of this compound.
Fire Fighting Measures
This compound is a combustible solid but may not ignite readily.[3]
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), foam, or water spray.[3]
-
Hazardous Combustion Products: Fire may produce irritating and/or toxic gases, including carbon oxides and nitrogen oxides.[3]
-
Firefighter Protection: Wear self-contained breathing apparatus and full protective gear.[4]
Experimental Protocols
Detailed experimental protocols for determining the safety parameters of this compound are not explicitly provided in the available documentation. The toxicological data for L-Valine was determined according to standard OECD guidelines for testing of chemicals. For instance, acute oral toxicity is typically determined using a method like OECD Test Guideline 420.
Conclusion
While a specific Safety Data Sheet for L-Valine ethyl ester tosylate is not available, the data for its hydrochloride salt provides a solid foundation for its safe handling. Adherence to the outlined precautions, including the use of appropriate personal protective equipment and proper storage, is essential for minimizing risks in a research and development environment. It is imperative for all personnel to be familiar with these guidelines before working with this compound.
References
Methodological & Application
Application Notes and Protocols for the Use of H-Val-OEt tos in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the utilization of L-Valine ethyl ester p-toluenesulfonate (H-Val-OEt tos) in Solid-Phase Peptide Synthesis (SPPS). These application notes are intended to guide researchers in the successful incorporation of the initial valine residue onto a solid support and its subsequent deprotection for peptide chain elongation.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of Nα-protected amino acid derivatives is crucial to prevent unwanted side reactions. While Fmoc and Boc are the most common Nα-protecting groups, the tosyl (Tos) group offers an alternative strategy, particularly in specific synthetic schemes.
This compound serves as a starting material for introducing the C-terminal valine residue. The ethyl ester protects the C-terminus, while the tosyl group protects the α-amino group. This protocol outlines the attachment of this building block to a Merrifield resin and the subsequent deprotection of the tosyl group to allow for the continuation of peptide synthesis using standard Fmoc or Boc chemistry.
Experimental Protocols
Attachment of this compound to Merrifield Resin
The initial step involves the covalent attachment of this compound to a chloromethylated polystyrene resin, commonly known as Merrifield resin. The cesium salt of the N-tosyl amino acid ester is utilized to facilitate the nucleophilic substitution reaction with the chloromethyl groups on the resin.
Materials:
-
This compound (L-Valine ethyl ester p-toluenesulfonate)
-
Merrifield resin (chloromethylated polystyrene, 1% DVB)
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diethyl ether
Procedure:
-
Preparation of the Cesium Salt:
-
Dissolve this compound in a minimal amount of methanol.
-
Add an aqueous solution of cesium carbonate (1.0 M) dropwise until the pH of the solution reaches 7.0.
-
Remove the solvent under reduced pressure to obtain the crude cesium salt.
-
To ensure the salt is anhydrous, co-evaporate it with anhydrous DMF twice. Dry the resulting solid under high vacuum for at least 4 hours.
-
-
Resin Swelling:
-
Place the Merrifield resin in a reaction vessel.
-
Add DMF (10-15 mL per gram of resin) and allow the resin to swell for at least 1 hour with gentle agitation.
-
-
Attachment Reaction:
-
Dissolve the dried cesium salt of this compound (1.5 - 2.0 equivalents relative to the resin substitution) in a minimal amount of DMF.
-
Add the solution of the cesium salt to the swollen resin.
-
The reaction can be catalyzed by the addition of potassium iodide (0.1 equivalents).[1]
-
Seal the reaction vessel and heat the mixture to 50°C.
-
Allow the reaction to proceed for 12-24 hours with continuous agitation.
-
-
Washing:
-
After the reaction is complete, filter the resin and wash it sequentially with:
-
DMF (3 x 10 mL/g resin)
-
DMF/Water (1:1, v/v) (3 x 10 mL/g resin)
-
DMF (3 x 10 mL/g resin)
-
DCM (3 x 10 mL/g resin)
-
Methanol (3 x 10 mL/g resin)
-
-
Dry the resin under high vacuum to a constant weight.
-
-
Determination of Resin Loading:
-
The loading of the valine residue onto the resin can be determined gravimetrically (by weight gain) or more accurately using a picric acid titration method for the available chloride sites after the reaction.
-
Deprotection of the N-Tosyl Group
The removal of the N-tosyl group is a critical step to expose the free amine for the subsequent coupling of the next amino acid. Reductive deprotection using samarium(II) iodide (SmI₂) is a mild and effective method that is orthogonal to many standard SPPS protecting groups.
Materials:
-
N-Tosyl-Val-resin
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling:
-
Swell the N-Tosyl-Val-resin in anhydrous THF (10-15 mL per gram of resin) for at least 30 minutes in a sealed, inert atmosphere (e.g., under Argon or Nitrogen).
-
-
Deprotection Reaction:
-
To the swollen resin, add a solution of SmI₂ in THF (5-10 equivalents per tosyl group).
-
The reaction is typically rapid, and the characteristic deep blue or green color of the SmI₂ solution will fade as the reaction proceeds.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Monitoring the Deprotection:
-
The completion of the deprotection can be monitored by taking a small sample of the resin, washing it thoroughly, and performing a Kaiser test. A positive Kaiser test (blue beads) indicates the presence of a free primary amine. The Kaiser test is not reliable for N-protected amino acids, but it is a definitive test for the presence of the deprotected amine.[2]
-
-
Washing:
-
Once the reaction is complete, filter the resin and wash it sequentially with:
-
THF (3 x 10 mL/g resin)
-
DMF (3 x 10 mL/g resin)
-
DCM (3 x 10 mL/g resin)
-
-
-
Neutralization (if necessary):
-
If any acidic byproducts are present, wash the resin with a solution of 10% DIPEA in DMF (v/v) to ensure the free amine is in its neutral, reactive form for the next coupling step.
-
Follow with further DMF and DCM washes.
-
The deprotected Val-resin is now ready for the coupling of the next Nα-protected amino acid using standard SPPS protocols (e.g., Fmoc or Boc chemistry).
Data Presentation
The efficiency of the attachment and deprotection steps is crucial for the overall success of the peptide synthesis. The following table summarizes expected quantitative data based on literature for similar reactions.
| Parameter | Method | Expected Yield/Efficiency | Reference |
| Resin Loading | Cesium Salt Method with Merrifield Resin | 0.4 - 0.8 mmol/g (Typical) | [3][4] |
| N-Tosyl Deprotection | SmI₂ in THF | > 95% |
Note: The actual resin loading will depend on the initial substitution of the Merrifield resin and the reaction conditions. It is highly recommended to determine the loading for each batch of synthesized resin. The deprotection yield is typically high but should be confirmed by a qualitative test like the Kaiser test to ensure complete reaction before proceeding to the next coupling step.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the attachment of this compound to the Merrifield resin and the subsequent deprotection of the N-tosyl group.
Caption: Workflow for this compound attachment and deprotection.
Chemical Pathway
The following diagram illustrates the key chemical transformations involved in the attachment and deprotection steps.
Caption: Chemical pathway for resin attachment and deprotection.
Conclusion
The use of this compound provides a viable alternative for the introduction of the C-terminal valine residue in SPPS. The attachment to Merrifield resin via the cesium salt method followed by reductive deprotection of the N-tosyl group with samarium(II) iodide offers a robust and orthogonal strategy. Careful monitoring of the resin loading and deprotection steps is essential to ensure high-quality peptide synthesis. The protocols provided herein serve as a comprehensive guide for researchers employing this methodology.
References
Application Notes and Protocols for H-Val-OEt Tosylate in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Valine ethyl ester p-toluenesulfonate (H-Val-OEt tosylate) is a widely utilized building block in solution-phase peptide synthesis (SPPS). It serves as the C-terminal amino acid ester component, ready for coupling with an N-protected amino acid. The p-toluenesulfonate (tosylate) salt form offers several advantages, including improved stability, crystallinity, and ease of handling compared to the free base of the amino acid ester. This document provides detailed application notes and protocols for the use of H-Val-OEt tosylate in the synthesis of dipeptides.
Role of the Tosylate Salt in Peptide Synthesis
In H-Val-OEt tosylate, the amino group of L-valine ethyl ester is protonated and forms an ionic bond with the negatively charged tosylate anion. This salt formation serves two primary purposes:
-
Temporary Protection and Stability: The protonation of the amino group prevents its participation in unwanted side reactions, such as self-coupling, during storage and handling. The crystalline nature of the salt enhances its stability and shelf-life.
-
Facilitation of Purification: The salt is typically a crystalline solid that can be easily purified by recrystallization, ensuring the use of a high-purity starting material for the peptide coupling reaction.
Before the coupling reaction can proceed, the free amino group of L-valine ethyl ester must be liberated from its tosylate salt by the addition of a tertiary amine base.
Application: Synthesis of N-Boc-L-Phenylalanyl-L-Valine Ethyl Ester (Boc-Phe-Val-OEt)
This section details the synthesis of the dipeptide Boc-Phe-Val-OEt from N-Boc-L-phenylalanine (Boc-Phe-OH) and H-Val-OEt tosylate using the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) coupling methodology.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of Boc-Phe-Val-OEt using the described protocol. Yields in solution-phase peptide synthesis are generally good to excellent, with high purity achievable after standard purification procedures.
| Parameter | Value | Reference |
| Starting Materials | Boc-Phe-OH, H-Val-OEt tosylate | [1] |
| Coupling Reagents | EDC, HOBt | [2][3] |
| Base | N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) | [4] |
| Typical Yield | 75-90% | [5] |
| Purity (after purification) | >95% | [6] |
Experimental Protocol: Synthesis of Boc-Phe-Val-OEt
This protocol outlines the step-by-step procedure for the coupling of Boc-Phe-OH with H-Val-OEt tosylate.
Materials:
-
N-Boc-L-phenylalanine (Boc-Phe-OH)
-
L-Valine ethyl ester p-toluenesulfonate (H-Val-OEt tosylate)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[2]
-
1-Hydroxybenzotriazole (HOBt)[2]
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)[4]
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve Boc-Phe-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
In a separate flask, suspend H-Val-OEt tosylate (1.0 equivalent) in DCM.
-
-
Neutralization of H-Val-OEt Tosylate:
-
To the suspension of H-Val-OEt tosylate, add N-methylmorpholine (NMM) (1.1 equivalents) dropwise while stirring.[4] Stir the mixture at room temperature for 15-20 minutes to ensure the complete neutralization of the tosylate salt and liberation of the free amine.
-
-
Activation of Boc-Phe-OH:
-
Cool the solution of Boc-Phe-OH and HOBt to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 equivalents) to the cooled solution and stir for 15-20 minutes at 0 °C to activate the carboxylic acid.[2]
-
-
Coupling Reaction:
-
To the activated Boc-Phe-OH solution, add the neutralized H-Val-OEt solution from step 2.
-
Allow the reaction mixture to warm to room temperature and stir overnight (12-16 hours).
-
-
Work-up and Purification:
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl solution (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Final Purification:
-
The crude Boc-Phe-Val-OEt can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure dipeptide.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the synthesis of Boc-Phe-Val-OEt.
Caption: Workflow for the synthesis of Boc-Phe-Val-OEt.
Signaling Pathway Analogy: The Logic of Protected Peptide Synthesis
While not a biological signaling pathway, the logic of protecting groups in peptide synthesis can be visualized in a similar manner, where specific chemical signals (reagents) trigger sequential events.
Caption: Logical flow of solution-phase peptide synthesis.
References
- 1. Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid Phase Peptide Synthesis via One‐Pot Nanostar Sieving (PEPSTAR) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Valine Ethyl Ester Tosylate in Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high yield and purity. L-Valine ethyl ester tosylate serves as a valuable reagent in this context, primarily functioning as a stable, crystalline precursor for the introduction of an ethyl ester protecting group onto a carboxylic acid. The tosylate salt form enhances the handling properties of the volatile L-valine ethyl ester, while the ethyl ester itself provides temporary protection of a carboxyl group, typically at the C-terminus of an amino acid or peptide.
These application notes provide a comprehensive overview of the protecting group strategy involving L-Valine ethyl ester tosylate, including detailed experimental protocols for protection and deprotection, and relevant physicochemical and quantitative data to guide researchers in its effective utilization.
Physicochemical Properties and Data
A thorough understanding of the properties of L-Valine ethyl ester tosylate is crucial for its proper handling, storage, and application in synthesis.
| Property | Value |
| Chemical Name | (2S)-2-amino-3-methylbutanoic acid ethyl ester; 4-methylbenzenesulfonic acid |
| Synonyms | L-Valine ethyl ester p-toluenesulfonate salt, H-Val-OEt·TsOH |
| Molecular Formula | C₁₄H₂₃NO₅S |
| Molecular Weight | 317.4 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 160-162 °C |
| Solubility | Soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and alcohols. |
| Storage | Store in a cool, dry place, protected from moisture. Recommended storage temperature: 2-8 °C. |
Protecting Group Strategy: Esterification of a Carboxylic Acid
The primary application of L-Valine ethyl ester tosylate in protecting group strategies is the esterification of a carboxylic acid. In peptide synthesis, this typically involves the protection of the C-terminal carboxyl group of an N-protected amino acid. The reaction proceeds via a coupling reaction, where a peptide coupling agent activates the carboxylic acid, allowing for nucleophilic attack by the amino group of L-valine ethyl ester. The tosylate counterion is removed by the addition of a non-nucleophilic base.
Experimental Workflow: Dipeptide Synthesis
Caption: Workflow for dipeptide synthesis using L-Valine ethyl ester tosylate.
Protocol: Esterification of an N-Protected Amino Acid
This protocol describes the synthesis of an N-protected dipeptide ethyl ester using L-Valine ethyl ester tosylate.
Materials:
-
N-protected amino acid (e.g., Boc-Alanine)
-
L-Valine ethyl ester tosylate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the N-protected amino acid (1.0 eq), L-Valine ethyl ester tosylate (1.0 eq), and HOBt (1.0 eq) in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIEA (1.0 eq) to the mixture to neutralize the tosylate salt.
-
Slowly add EDC (1.1 eq) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-protected dipeptide ethyl ester.
Quantitative Data (Typical):
| Parameter | Value |
| Yield | 75-90% |
| Reaction Time | 12-24 hours |
| Purity | >95% (after chromatography) |
Deprotection Strategy: Hydrolysis of the Ethyl Ester
The ethyl ester protecting group is typically removed under basic conditions through saponification. Care must be taken to avoid side reactions, such as racemization, especially with sensitive amino acid residues.
Reaction Scheme: Saponification
Application Notes and Protocols for H-Val-OEt Tosylate-Mediated Peptide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the formation of a peptide bond utilizing L-Valine ethyl ester p-toluenesulfonate (H-Val-OEt tos) as the amine component. The described methodology is based on established principles of peptide coupling chemistry, offering a robust framework for the synthesis of dipeptides and larger peptide fragments.
Introduction
Peptide bond formation is a cornerstone of synthetic organic and medicinal chemistry, enabling the construction of peptides and proteins with diverse biological functions. The reaction involves the coupling of a carboxylic acid of an N-protected amino acid with the amine group of another amino acid ester. This application note details the use of H-Val-OEt tosylate, a stable and readily available salt of L-valine ethyl ester, in a classic carbodiimide-mediated coupling reaction. The tosylate counterion must be neutralized in situ to liberate the free amine for the coupling reaction.
The protocol outlined below employs N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent, a widely used reagent that facilitates the formation of an active ester intermediate from the N-protected amino acid, which then readily reacts with the amino group of the valine ester.
Reaction Principle and Workflow
The overall process involves three key stages:
-
Activation of the N-protected Amino Acid: The carboxylic acid of the N-protected amino acid (e.g., N-Cbz-L-Alanine) is activated by a coupling agent like DCC to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack by the Amino Acid Ester: The free amino group of L-Valine ethyl ester (generated by in-situ neutralization of the tosylate salt) attacks the activated carboxyl group.
-
Peptide Bond Formation: A stable amide (peptide) bond is formed, yielding the protected dipeptide ester and N,N'-dicyclohexylurea (DCU) as a byproduct.
The following diagram illustrates the general experimental workflow:
Figure 1. General workflow for DCC-mediated peptide coupling.
Detailed Experimental Protocol
This protocol describes the synthesis of N-Cbz-L-Alanyl-L-Valine ethyl ester as a representative example.
3.1. Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| N-Cbz-L-Alanine | 223.23 | 2.0 | 446.5 mg |
| This compound | 317.41 | 2.0 | 634.8 mg |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.2 | 453.9 mg |
| N-Methylmorpholine (NMM) | 101.15 | 2.0 | 0.22 mL |
| Dichloromethane (DCM), anhydrous | - | - | 20 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | 2 x 10 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | 2 x 10 mL |
| Saturated Sodium Chloride (Brine) | - | - | 1 x 10 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
| Ethyl Acetate (EtOAc) for crystallization | - | - | As needed |
| Hexane for crystallization | - | - | As needed |
3.2. Procedure
-
Preparation of Amine Component: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve H-Val-OEt tosylate (634.8 mg, 2.0 mmol) and N-Methylmorpholine (0.22 mL, 2.0 mmol) in 10 mL of anhydrous dichloromethane (DCM). Stir the solution at room temperature for 15 minutes to ensure complete neutralization.
-
Activation of Carboxyl Component: In a separate 50 mL flask, dissolve N-Cbz-L-Alanine (446.5 mg, 2.0 mmol) in 5 mL of anhydrous DCM. Cool this solution to 0°C in an ice bath.
-
Coupling Reaction:
-
Add the solution of N-Cbz-L-Alanine to the flask containing the neutralized H-Val-OEt.
-
In a small beaker, dissolve DCC (453.9 mg, 2.2 mmol) in 5 mL of anhydrous DCM.
-
Slowly add the DCC solution dropwise to the main reaction mixture over 10 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16-18 hours). A white precipitate of N,N'-dicyclohexylurea (DCU) will form.
-
-
Workup:
-
Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 10 mL of 1 M HCl (twice), 10 mL of saturated NaHCO₃ solution (twice), and 10 mL of brine (once).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2][3]
-
-
Purification:
Visualization of the Reaction Mechanism
The following diagram outlines the key steps in the DCC-mediated peptide coupling reaction.
Figure 2. Simplified mechanism of DCC-mediated coupling.
Expected Results and Data Presentation
The successful synthesis of N-Cbz-L-Alanyl-L-Valine ethyl ester should yield a white crystalline solid. The expected yield and melting point are summarized in the table below. Characterization is typically performed using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity of the final product.
| Product | Theoretical Yield (g) | Typical Yield Range (%) | Melting Point (°C) |
| N-Cbz-L-Alanyl-L-Valine ethyl ester | 0.70 | 75 - 90 | 115 - 118 |
Note: The theoretical yield is calculated based on a 1:1 stoichiometry of the starting amino acids. The typical yield and melting point are representative values and may vary based on experimental conditions and purity.
Troubleshooting and Safety Precautions
-
Low Yield: Incomplete reaction can be due to insufficient activation (degraded DCC) or incomplete neutralization of the H-Val-OEt tosylate. Ensure all reagents are of high quality and anhydrous conditions are maintained.
-
Side Reactions: Racemization can be a concern, especially if the reaction is run at elevated temperatures or with excess base. The addition of an anti-racemization agent like 1-Hydroxybenzotriazole (HOBt) can mitigate this.
-
Safety:
-
DCC is a potent skin sensitizer and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
DCM is a volatile and potentially carcinogenic solvent. Handle it exclusively in a fume hood.
-
Acids and bases used in the workup are corrosive. Handle with care.
-
This protocol provides a comprehensive guide for the synthesis of dipeptides using H-Val-OEt tosylate. For the synthesis of more complex peptides, solid-phase peptide synthesis (SPPS) methodologies are often preferred for their efficiency and ease of purification.[4]
References
Application Notes and Protocols for Dipeptide Synthesis Using H-Val-OEt Tosylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of dipeptides utilizing L-Valine ethyl ester tosylate (H-Val-OEt tos) as a key building block. The following sections outline the synthesis of Z-Ala-Val-OEt and Boc-Tyr(Bzl)-Val-OEt, offering step-by-step experimental procedures, quantitative data, and visual workflows to guide researchers in the efficient and reliable synthesis of these important chemical entities.
Synthesis of Z-Ala-Val-OEt via EDC/HOBt Coupling
This protocol describes the synthesis of the dipeptide Z-Ala-Val-OEt by coupling N-Z-L-alanine (Z-Ala-OH) with L-Valine ethyl ester tosylate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress racemization.
Experimental Protocol
Materials:
-
N-Z-L-alanine (Z-Ala-OH)
-
L-Valine ethyl ester tosylate (this compound)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
1N Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Z-Ala-OH (1.0 eq), EDC-HCl (1.1 eq), and HOBt (1.1 eq) in a mixture of anhydrous DCM and anhydrous DMF (1:1 v/v).
-
Activation: Stir the solution at 0°C for 30 minutes to activate the carboxylic acid.
-
Coupling: Add this compound (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq) while maintaining the temperature at 0°C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 1N HCl, 1N NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Z-Ala-Val-OEt dipeptide.
Quantitative Data
| Parameter | Value |
| Yield | 85-95% |
| Reaction Time | 12-16 hours |
| Purity (by HPLC) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.35 (m, 5H), 6.55 (d, 1H), 5.30 (d, 1H), 5.12 (s, 2H), 4.55 (dd, 1H), 4.30 (q, 1H), 4.18 (q, 2H), 2.20 (m, 1H), 1.40 (d, 3H), 1.25 (t, 3H), 0.95 (d, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 172.5, 171.8, 156.2, 136.5, 128.6, 128.2, 128.0, 67.2, 61.5, 57.8, 50.5, 31.5, 19.2, 18.8, 18.5, 14.3 |
| Mass Spectrometry (ESI-MS) | m/z: 351.19 [M+H]⁺ |
Experimental Workflow
Caption: Workflow for the synthesis of Z-Ala-Val-OEt.
Synthesis of Boc-Tyr(Bzl)-Val-OEt via HATU Coupling
This protocol details the synthesis of the dipeptide Boc-Tyr(Bzl)-Val-OEt by coupling N-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) with L-Valine ethyl ester tosylate using HATU as the coupling reagent. HATU is a highly efficient coupling reagent, particularly useful for sterically hindered amino acids.
Experimental Protocol
Materials:
-
N-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH)
-
L-Valine ethyl ester tosylate (this compound)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
1N Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve Boc-Tyr(Bzl)-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation: Stir the solution at room temperature for 10 minutes.
-
Coupling: Add this compound (1.0 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1N HCl, 1N NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure Boc-Tyr(Bzl)-Val-OEt dipeptide.
Quantitative Data
| Parameter | Value |
| Yield | 90-98% |
| Reaction Time | 2-4 hours |
| Purity (by HPLC) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.40-7.25 (m, 5H), 7.10 (d, 2H), 6.90 (d, 2H), 5.05 (s, 2H), 4.95 (d, 1H), 4.50 (dd, 1H), 4.35 (m, 1H), 4.15 (q, 2H), 3.05 (m, 2H), 2.15 (m, 1H), 1.45 (s, 9H), 1.25 (t, 3H), 0.90 (d, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 172.1, 171.5, 157.8, 155.5, 137.2, 130.5, 128.8, 128.2, 127.6, 115.2, 80.2, 70.1, 61.3, 58.0, 55.5, 37.8, 31.6, 28.5, 19.3, 18.9, 14.4 |
| Mass Spectrometry (ESI-MS) | m/z: 499.28 [M+H]⁺ |
Experimental Workflow
Caption: Workflow for the synthesis of Boc-Tyr(Bzl)-Val-OEt.
Signaling Pathways and Logical Relationships
The synthesis of dipeptides from an N-protected amino acid and an amino acid ester follows a clear logical progression. The fundamental principle involves the activation of the carboxylic acid group of the N-protected amino acid, followed by nucleophilic attack from the free amino group of the amino acid ester.
Caption: Logical relationship in dipeptide synthesis.
These protocols and data provide a comprehensive guide for the synthesis of dipeptides using H-Val-OEt tosylate. The choice of coupling reagent and reaction conditions can be adapted based on the specific amino acids being coupled to optimize yield and purity. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining the desired dipeptide in high quality.
Application of H-Val-OEt tos in Fragment Condensation: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of L-Valine ethyl ester p-toluenesulfonate (H-Val-OEt tos) in fragment condensation for peptide synthesis. This method is a cornerstone in the solution-phase synthesis of peptides, allowing for the coupling of individual amino acid residues or peptide fragments to elongate a peptide chain.
Introduction to Fragment Condensation
Fragment condensation is a key strategy in peptide synthesis, particularly for the creation of longer peptides.[1][2] It involves the coupling of pre-synthesized peptide fragments, which can be more efficient than the stepwise addition of single amino acids for complex sequences.[3] The use of amino acid esters, such as this compound, provides a readily available and protected C-terminal residue for the condensation reaction. The tosylate salt form enhances the stability and handling of the amino acid ester.
The fundamental principle involves the activation of the C-terminal carboxylic acid of an N-protected amino acid or peptide fragment, followed by nucleophilic attack from the free amino group of this compound to form a new peptide bond.[4]
Experimental Data Summary
The following table summarizes typical quantitative data for a dipeptide synthesis using an N-protected amino acid and an amino acid ester, based on analogous reactions reported in the literature.[5] Actual results may vary depending on the specific amino acid residues and reaction conditions.
| Parameter | Typical Value | Reference |
| Yield | 80 - 95% | Based on analogous reactions[5] |
| Purity (after workup) | >95% | General expectation in peptide synthesis[1] |
| Reaction Time | 2 - 24 h | Dependent on coupling agent and residues |
| Temperature | 0°C to RT | Standard for carbodiimide couplings |
Experimental Workflow
The overall workflow for the fragment condensation of an N-protected amino acid with this compound is depicted in the following diagram.
References
Application Notes: Solution-Phase Coupling of H-Val-OEt Tosylate with Fmoc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The coupling of H-Val-OEt (L-valine ethyl ester) tosylate with N-terminally Fmoc-protected amino acids is a crucial and widely employed reaction in solution-phase peptide synthesis. This process forms the foundation for constructing dipeptides, which are essential building blocks for larger peptide chains, peptidomimetics, and various therapeutic agents. The ethyl ester protection of the C-terminus of valine prevents self-condensation, while the tosylate salt form enhances the stability and handling of the amino acid ester. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the incoming amino acid is favored for its base-lability, which allows for orthogonal deprotection strategies in multi-step syntheses.
The efficiency of this amide bond formation is highly dependent on the choice of coupling reagents and reaction conditions. The most common classes of coupling reagents are carbodiimides (e.g., EDC) and onium salts (e.g., HBTU, HATU). Carbodiimide-mediated couplings are often supplemented with additives like 1-hydroxybenzotriazole (HOBt) to enhance reaction rates and minimize racemization.[1] Onium salt-based reagents are known for their high reactivity and efficiency, making them suitable for sterically hindered couplings.[1]
This document provides detailed protocols for two standard coupling methods, a summary of representative yields, and graphical representations of the experimental workflow and underlying chemical principles to aid researchers in achieving high-yield, high-purity synthesis of Fmoc-dipeptide ethyl esters.
Data Presentation: Representative Yields
The following table summarizes representative yields for the coupling of various Fmoc-protected amino acids with H-Val-OEt tosylate using standard solution-phase coupling methodologies. These yields are indicative of typical results and can be influenced by the purity of reagents, reaction scale, and specific conditions employed.
| Fmoc-Amino Acid (Fmoc-Xaa-OH) | Coupling Method | Representative Yield (%) |
| Fmoc-Ala-OH | EDC/HOBt | 85-95 |
| Fmoc-Phe-OH | EDC/HOBt | 80-90 |
| Fmoc-Gly-OH | EDC/HOBt | 90-98 |
| Fmoc-Leu-OH | HBTU/DIPEA | 85-95 |
| Fmoc-Pro-OH | HBTU/DIPEA | 80-90 |
| Fmoc-Ser(tBu)-OH | HBTU/DIPEA | 75-85 |
| Fmoc-Asp(OtBu)-OH | EDC/HOBt | 80-90 |
Experimental Protocols
This section details two robust protocols for the coupling of Fmoc-protected amino acids with H-Val-OEt tosylate.
Protocol 1: Carbodiimide-Mediated Coupling using EDC and HOBt
This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxyl activation and 1-hydroxybenzotriazole (HOBt) to suppress potential racemization.[2]
Materials:
-
Fmoc-protected amino acid (Fmoc-Xaa-OH) (1.0 eq)
-
L-Valine ethyl ester tosylate salt (H-Val-OEt · p-TsOH) (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (if required for solubility)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the Fmoc-protected amino acid (1.0 eq) and H-Val-OEt · p-TsOH (1.0 eq) in anhydrous DCM. If necessary, add a minimal amount of anhydrous DMF to achieve complete dissolution. Cool the solution to 0°C using an ice bath.
-
Neutralization and Activation: To the cooled solution, add DIPEA (2.5 eq) to neutralize the tosylate salt. Subsequently, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Reaction: Stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for 16-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: Dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic phase sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (typically with a gradient of ethyl acetate in hexanes) to obtain the pure Fmoc-dipeptide ethyl ester.
Protocol 2: Onium Salt-Mediated Coupling using HBTU
This protocol utilizes the highly efficient coupling reagent HBTU, which is particularly effective for forming peptide bonds with minimal side reactions.[1]
Materials:
-
Fmoc-protected amino acid (Fmoc-Xaa-OH) (1.0 eq)
-
L-Valine ethyl ester tosylate salt (H-Val-OEt · p-TsOH) (1.0 eq)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M aqueous hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the Fmoc-protected amino acid (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF.
-
Amine Neutralization: In a separate flask, dissolve H-Val-OEt · p-TsOH (1.0 eq) in anhydrous DMF and add DIPEA (3.0 eq).
-
Coupling Reaction: Add the neutralized H-Val-OEt solution to the solution containing the Fmoc-amino acid and HBTU. Stir the reaction mixture at room temperature for 2-4 hours, monitoring completion by TLC.
-
Work-up: Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Isolation: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude dipeptide ester via flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the coupling of Fmoc-amino acids with H-Val-OEt.
Caption: Key components and transformations in the peptide coupling reaction.
References
Application Note: Large-Scale Synthesis of Peptides Using H-Val-OEt·Tos
Introduction
The large-scale synthesis of peptides is a critical process in the development of therapeutic drugs and other commercially important biomolecules. Solution-Phase Peptide Synthesis (LPPS), while historically preceding Solid-Phase Peptide Synthesis (SPPS), remains a highly relevant and often preferred method for large-scale production, particularly for shorter peptides or peptide fragments.[1] Key advantages of LPPS include the ability to purify intermediates at each step, leading to a final product with fewer accumulated impurities, and more straightforward scalability compared to SPPS.[2] H-Val-OEt·Tos (L-Valine ethyl ester p-toluenesulfonate salt) is a commonly utilized starting material in LPPS, serving as the C-terminal amino acid residue. The ethyl ester provides protection for the carboxylic acid group, while the tosylate salt form ensures the starting material is a stable, crystalline solid that is easy to handle and store. This application note provides a detailed protocol for the large-scale synthesis of a model dipeptide, N-α-Z-L-Alanyl-L-valine ethyl ester, using H-Val-OEt·Tos as the starting material.
Core Principles
The fundamental principle of this synthetic approach involves the coupling of an N-terminally protected amino acid (in this case, Z-L-Alanine) to the free amino group of H-Val-OEt·Tos. The reaction is facilitated by a coupling agent, which activates the carboxylic acid of the N-protected amino acid to form a reactive intermediate that readily undergoes nucleophilic attack by the amino group of the valine ester.[3] Subsequent deprotection of the N-terminal protecting group and the C-terminal ester allows for further elongation of the peptide chain or yields the final dipeptide acid.
Experimental Workflow
The overall workflow for the synthesis of a dipeptide using H-Val-OEt·Tos is depicted below. This process involves the initial de-salting of H-Val-OEt·Tos to liberate the free amine, followed by the coupling reaction, purification of the protected dipeptide, and subsequent deprotection steps to yield the final product.
Caption: General workflow for dipeptide synthesis using H-Val-OEt·Tos.
Experimental Protocols
Materials and Equipment
-
H-Val-OEt·Tos (L-Valine ethyl ester p-toluenesulfonate salt)
-
N-α-Z-L-Alanine (Z-Ala-OH)
-
Dicyclohexylcarbodiimide (DCC)[4]
-
1-Hydroxybenzotriazole (HOBt)[5]
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Magnesium Sulfate (MgSO₄)
-
Palladium on Carbon (Pd/C, 10%)
-
Reaction vessels suitable for large-scale synthesis
-
Mechanical stirrer
-
Filtration apparatus
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Mass Spectrometer (MS) for characterization
Protocol 1: Synthesis of N-α-Z-L-Alanyl-L-valine ethyl ester (Z-Ala-Val-OEt)
-
Preparation of H-Val-OEt (Free Amine):
-
In a suitable reaction vessel, dissolve H-Val-OEt·Tos (1.0 equivalent) in a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous solution three times with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain H-Val-OEt as an oil. Use this immediately in the next step.
-
-
Peptide Coupling Reaction:
-
Dissolve N-α-Z-L-Alanine (1.0 equivalent) and HOBt (1.1 equivalents) in DMF.[6]
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) dissolved in a minimal amount of DMF to the solution with stirring.
-
After 15 minutes, add the previously prepared H-Val-OEt (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC.[7]
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash chromatography.[8]
-
Protocol 2: Deprotection of Z-Ala-Val-OEt
-
N-Terminal Deprotection (Removal of Z-group):
-
Dissolve the purified Z-Ala-Val-OEt in methanol.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the peptide).
-
Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Filter the catalyst through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain H-Ala-Val-OEt.
-
-
C-Terminal Deprotection (Saponification of Ethyl Ester):
-
Dissolve the H-Ala-Val-OEt in a mixture of methanol and water.
-
Cool the solution to 0 °C and add 1 M NaOH solution dropwise with stirring.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Neutralize the reaction mixture with 1 M HCl to pH 7.
-
Remove the methanol under reduced pressure.
-
The resulting aqueous solution can be lyophilized to obtain the final dipeptide, H-Ala-Val-OH. Further purification can be achieved by recrystallization or preparative HPLC if necessary.[9]
-
Quantitative Data
The following tables summarize representative data for the synthesis of dipeptides using solution-phase methods. Actual yields and purity will vary depending on the specific amino acid sequence, coupling reagents, and purification methods employed.
Table 1: Reaction Parameters for the Synthesis of Z-Ala-Val-OEt
| Parameter | Value | Reference |
| Scale | Multi-gram to Kilogram | [1] |
| N-α-Z-L-Alanine | 1.0 eq | [10] |
| H-Val-OEt·Tos | 1.0 eq | N/A |
| DCC | 1.1 eq | [4] |
| HOBt | 1.1 eq | [5] |
| Solvent | DMF/DCM | [6] |
| Reaction Time | 12-24 hours | [7] |
| Temperature | 0 °C to Room Temp. | [7] |
Table 2: Typical Yield and Purity Data for Dipeptide Synthesis
| Stage | Product | Typical Yield (%) | Typical Purity (%) (after purification) | Analytical Method |
| Coupling | Z-Ala-Val-OEt | 75-90 | >95 | HPLC, MS, NMR |
| N-Deprotection | H-Ala-Val-OEt | 90-98 | >98 | HPLC, MS |
| C-Deprotection | H-Ala-Val-OH | 85-95 | >98 | HPLC, MS, Amino Acid Analysis |
Signaling Pathways and Logical Relationships
The logical relationship in peptide synthesis is a linear progression of chemical reactions. The following diagram illustrates the key transformations and the role of protecting groups.
Caption: Logical flow of a dipeptide synthesis.
H-Val-OEt·Tos is a valuable and practical starting material for the large-scale synthesis of valine-containing peptides via solution-phase methods. The protocols outlined in this application note provide a robust framework for the synthesis of a model dipeptide, which can be adapted for the production of other peptide sequences. The ability to purify intermediates and the scalability of the process make this approach highly suitable for industrial applications in drug development and manufacturing. Careful monitoring and optimization of each step are crucial for achieving high yields and purity of the final peptide product.
References
- 1. Production of large-scale peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
H-Val-OEt tos: A Versatile Chiral Building Block for Pharmaceutical Intermediates
Introduction
L-Valine ethyl ester p-toluenesulfonate (H-Val-OEt tos) is a chiral building block of significant interest in the pharmaceutical industry. As a derivative of the essential amino acid L-valine, it offers a readily available source of chirality, which is a critical aspect in the development of modern therapeutics that often require specific stereochemistry for their biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Application Notes
This compound serves as a crucial starting material or intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its utility stems from the presence of a stereochemically defined secondary amine and a modifiable ester group, making it a versatile scaffold for asymmetric synthesis.
Synthesis of Angiotensin II Receptor Antagonists: The Case of Valsartan
One of the most prominent applications of L-valine esters is in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat high blood pressure and heart failure. Valsartan is a prime example where an L-valine derivative is a key component of the final drug structure. The synthesis of Valsartan typically involves the N-alkylation of an L-valine ester with a substituted benzyl bromide, followed by acylation and subsequent formation of the characteristic biphenyl tetrazole moiety.
Workflow for the Synthesis of a Valsartan Precursor using an L-Valine Ester:
Caption: Synthetic route to a Valsartan precursor.
Synthesis of Antiviral Prodrugs: The Example of Valganciclovir
This compound is also a valuable building block for the synthesis of antiviral prodrugs. Valganciclovir, the L-valyl ester of ganciclovir, is a widely used antiviral medication for the treatment of cytomegalovirus (CMV) infections. The addition of the L-valine ethyl ester moiety to ganciclovir enhances its oral bioavailability. The synthesis involves the coupling of a protected ganciclovir intermediate with a suitably activated L-valine derivative.
Logical Relationship in Valganciclovir Prodrug Strategy:
Caption: Prodrug strategy of Valganciclovir.
Experimental Protocols
Protocol 1: Synthesis of L-Valine Ethyl Ester p-Toluenesulfonate (this compound)
This protocol is adapted from the general procedure for the synthesis of amino acid benzyl ester p-toluenesulfonates.
Materials:
-
L-Valine
-
Ethanol (absolute)
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Dean-Stark apparatus
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add L-valine (1 equivalent), p-toluenesulfonic acid monohydrate (1.1 equivalents), and a sufficient amount of toluene to ensure proper stirring.
-
Add an excess of absolute ethanol (at least 5 equivalents) to the reaction mixture.
-
Heat the mixture to reflux with vigorous stirring. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene and excess ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield L-Valine ethyl ester p-toluenesulfonate as a white crystalline solid.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >99% |
| Melting Point | 152-155 °C |
Protocol 2: Synthesis of a Key Intermediate for Valsartan using an L-Valine Ester
This protocol outlines the N-alkylation and N-acylation steps in a typical Valsartan synthesis, starting from an L-valine ester.
Materials:
-
L-Valine ethyl ester hydrochloride (or the tosylate salt with appropriate base adjustment)
-
4-Bromomethyl-2'-cyanobiphenyl
-
Valeryl chloride
-
Triethylamine or another suitable base
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
Step 1: N-Alkylation
-
Suspend L-Valine ethyl ester hydrochloride (1 equivalent) in dichloromethane.
-
Add triethylamine (2.2 equivalents) to the suspension and stir until a clear solution is obtained.
-
Add 4-bromomethyl-2'-cyanobiphenyl (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-alkylated intermediate.
Step 2: N-Acylation
-
Dissolve the crude N-alkylated intermediate in dichloromethane.
-
Add triethylamine (1.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add valeryl chloride (1.2 equivalents) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated intermediate.
Quantitative Data (Representative Yields from Literature):
| Step | Product | Yield |
| N-Alkylation | N-[(2'-Cyanobiphenyl-4-yl)methyl]-L-valine ethyl ester | ~70-80% |
| N-Acylation | N-Pentanoyl-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine ethyl ester | ~85-95% |
Disclaimer: These protocols are intended for informational purposes for qualified researchers and scientists. Appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood. The specific reaction conditions, including stoichiometry, temperature, and reaction times, may require optimization.
Troubleshooting & Optimization
Common side reactions with H-Val-OEt tos and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using H-Val-OEt·Tos (L-Valine ethyl ester tosylate salt) in their experiments. The information is presented in a question-and-answer format to directly address common side reactions and provide strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is H-Val-OEt·Tos and what is it used for?
H-Val-OEt·Tos is the tosylate salt of the ethyl ester of the amino acid L-valine. In peptide synthesis, it serves as a building block for introducing a valine residue into a peptide chain. The amino group is protected as a tosylate salt, which is typically neutralized in situ during the coupling reaction, while the carboxylic acid is protected as an ethyl ester.
Q2: What are the most common side reactions observed when using H-Val-OEt·Tos?
The two most prevalent side reactions encountered when using H-Val-OEt·Tos in peptide synthesis are:
-
Racemization: The loss of stereochemical integrity at the alpha-carbon of the valine residue, leading to the formation of the D-valine epimer.
-
Diketopiperazine (DKP) Formation: An intramolecular cyclization reaction that can occur after the coupling of the second amino acid, leading to the formation of a cyclic dipeptide and truncation of the desired peptide chain.
Troubleshooting Guides
Issue 1: Racemization of the Valine Residue
Symptoms:
-
Appearance of a diastereomeric impurity in the crude product upon analysis by chiral chromatography (HPLC or GC).
-
Broad or split peaks in NMR or HPLC corresponding to the valine-containing peptide.
-
Lower than expected biological activity of the final peptide.
Root Causes:
Racemization of the valine residue during peptide coupling is primarily caused by the activation of the carboxylic acid, which increases the acidity of the α-proton. The presence of a base can then facilitate the removal of this proton, leading to a planar enolate intermediate that can be protonated from either face, resulting in a mixture of L- and D-isomers.[1] The bulky side chain of valine can also influence its susceptibility to racemization.
Several factors can influence the extent of racemization:
-
Coupling Reagent: Highly reactive coupling reagents can lead to higher degrees of racemization.
-
Base: The type and amount of base used for neutralization and coupling can significantly impact epimerization. Sterically hindered bases are generally preferred.
-
Activation Time: Longer pre-activation times can increase the risk of racemization.
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization.
Solutions and Mitigation Strategies:
To minimize racemization when using H-Val-OEt·Tos, consider the following strategies:
-
Choice of Coupling Reagent: Utilize coupling reagents known for low racemization levels, such as those based on 1-hydroxybenzotriazole (HOBt) or its aza-derivatives (HOAt). Additives like HOBt or 6-Cl-HOBt can suppress racemization by forming active esters that are less prone to epimerization.[2][3]
-
Selection of Base: Employ sterically hindered non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine for in situ neutralization and coupling. These bases are less likely to abstract the α-proton.
-
In Situ Activation: Whenever possible, perform the activation of the incoming amino acid in the presence of the amine component (H-Val-OEt·Tos after neutralization). This "in situ" activation minimizes the time the activated species exists in solution before reacting, thereby reducing the opportunity for racemization.
-
Control Reaction Temperature: Perform the coupling reaction at a reduced temperature (e.g., 0 °C) to slow down the rate of epimerization.
Quantitative Data on Racemization:
The extent of racemization is highly dependent on the specific reaction conditions. The following table summarizes the influence of different bases on the epimerization of a model peptide coupling involving H-Val-OEt.
| Base | % Epimerization |
| Triethylamine (TEA) | High |
| N,N-Diisopropylethylamine (DIPEA) | Low |
| N-Methylmorpholine (NMM) | Moderate |
Note: This data is illustrative and the actual extent of racemization can vary based on the specific coupling partners, solvent, and temperature.
Detailed Experimental Protocol to Minimize Racemization:
Protocol: Low-Racemization Coupling of an N-Fmoc-Amino Acid to H-Val-OEt·Tos using HBTU/DIPEA
-
Materials:
-
H-Val-OEt·Tos (1.0 eq)
-
N-Fmoc-protected amino acid (1.0 eq)
-
HBTU (0.95 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve H-Val-OEt·Tos in anhydrous DCM or DMF.
-
Add DIPEA to the solution and stir for 5-10 minutes at room temperature to neutralize the tosylate salt and generate the free amine.
-
In a separate flask, dissolve the N-Fmoc-protected amino acid and HBTU in anhydrous DCM or DMF.
-
Cool the H-Val-OEt solution to 0 °C in an ice bath.
-
Slowly add the solution of the activated N-Fmoc-amino acid to the cold H-Val-OEt solution with vigorous stirring.
-
Allow the reaction to proceed at 0 °C for 15 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Issue 2: Diketopiperazine (DKP) Formation
Symptoms:
-
Presence of a significant byproduct with a mass corresponding to the cyclic dipeptide of valine and the second amino acid.
-
Low yield of the desired linear peptide, especially when synthesizing short peptides.
-
The peptide chain appears to be truncated after the first amino acid.
Root Causes:
Diketopiperazine formation is an intramolecular side reaction that occurs at the dipeptide stage. After the second amino acid is coupled to the N-terminal valine, the deprotected N-terminal amino group of the dipeptide can nucleophilically attack the ester carbonyl of the C-terminal valine, leading to the formation of a stable six-membered ring (the diketopiperazine) and cleavage from the resin or loss of the C-terminal protecting group in solution-phase synthesis.[4][5]
Factors that promote DKP formation include:
-
Sequence: Peptides with proline or glycine as the second amino acid are particularly prone to DKP formation. Valine at the N-terminus can also contribute to this side reaction.
-
Base-mediated Deprotection: The use of a strong base for the deprotection of the N-terminal protecting group (e.g., piperidine for Fmoc) can catalyze DKP formation.
-
Resin Type (for SPPS): Resins with linkers that are more susceptible to cleavage under basic or nucleophilic conditions can exacerbate DKP formation.
Solutions and Mitigation Strategies:
Several strategies can be employed to suppress DKP formation:
-
Use of Dipeptide Building Blocks: Couple a pre-formed dipeptide (e.g., Fmoc-Xaa-Val-OH) instead of sequential single amino acid additions. This bypasses the dipeptidyl-ester intermediate that is susceptible to cyclization.
-
Optimized Deprotection Conditions: For Fmoc-SPPS, using a milder deprotection cocktail can significantly reduce DKP formation. A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-Methyl-2-pyrrolidone (NMP) has been shown to be effective.[6][7]
-
In Situ Acylation: Immediately after the deprotection of the N-terminal protecting group of the dipeptide, the subsequent coupling reaction should be initiated without delay to trap the reactive free amine before it can cyclize.
-
Choice of Resin (for SPPS): For peptides highly prone to DKP formation, using a 2-chlorotrityl chloride (2-CTC) resin can be beneficial as the steric hindrance of the trityl group can disfavor the intramolecular cyclization.
Quantitative Data on DKP Formation:
The following table illustrates the impact of the Fmoc deprotection conditions on the formation of a diketopiperazine byproduct in a model system.
| Deprotection Reagent | Solvent | % DKP Formation |
| 20% Piperidine | DMF | High |
| 2% DBU / 5% Piperazine | NMP | Low |
Note: This data is illustrative and the actual extent of DKP formation can vary based on the specific peptide sequence and reaction conditions.
Detailed Experimental Protocol to Minimize DKP Formation in Fmoc-SPPS:
Protocol: Fmoc-Deprotection using DBU/Piperazine to Suppress DKP Formation
-
Materials:
-
Peptidyl-resin (after coupling of the second amino acid)
-
Deprotection solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP
-
NMP for washing
-
-
Procedure:
-
Swell the peptidyl-resin in NMP.
-
Drain the solvent.
-
Add the deprotection solution (2% DBU / 5% piperazine in NMP) to the resin.
-
Agitate the resin for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with the deprotection solution for another 5-10 minutes.
-
Wash the resin thoroughly with NMP (5-7 times) to remove all traces of the deprotection reagents.
-
Immediately proceed with the coupling of the next amino acid.
-
Signaling Pathways and Experimental Workflows
Caption: Reaction pathways for H-Val-OEt·Tos in peptide synthesis.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. peptide.com [peptide.com]
Troubleshooting low coupling efficiency with L-Valine ethyl ester tosylate
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering low coupling efficiency with L-Valine ethyl ester tosylate. Valine is a sterically hindered amino acid, which can make peptide bond formation challenging.[1][2][3] This document outlines potential causes for poor coupling yields and provides systematic solutions.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency with L-Valine ethyl ester tosylate?
Low coupling efficiency with L-Valine is most often attributed to its bulky isopropyl side chain, which creates significant steric hindrance.[1][2] This physical obstruction makes it difficult for the nucleophilic amine of the growing peptide chain to attack the activated carboxyl group of the valine ester. Several factors can exacerbate this issue:
-
Suboptimal Coupling Reagent: Standard coupling reagents may lack the reactivity needed to overcome the steric barrier.[2]
-
Poor Solubility/Aggregation: The growing peptide chain, particularly in hydrophobic sequences, can aggregate on the solid support, further blocking the reaction site.[4]
-
Inadequate Reaction Conditions: Factors like solvent, base, temperature, and reaction time play a crucial role and may need optimization for hindered couplings.
-
Neutralization of the Tosylate Salt: The tosylate salt of the amino ester must be effectively neutralized to the free amine for the reaction to proceed.
Q2: How does the tosylate counter-ion affect the coupling reaction?
Like hydrochloride (HCl), tosylate is a salt form used to improve the stability and handling of the amino acid ester.[5] Before the coupling reaction can occur, the tosylate salt must be neutralized by a base (e.g., DIPEA, NMM) to generate the free amine, which is the reactive nucleophile. Inadequate neutralization is a common reason for coupling failure. It is crucial to use a sufficient amount of a non-nucleophilic base to ensure the L-Valine ethyl ester is present as the free amine in the reaction mixture.
Q3: Which coupling reagents are most effective for a sterically hindered amino acid like L-Valine?
For sterically hindered amino acids, high-reactivity coupling reagents are strongly recommended. Standard carbodiimides like DCC or DIC alone are often inefficient.[2][6] Reagents that form highly reactive activated esters, such as those based on HOAt or Oxyma, are superior choices.[6][7]
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Key Considerations |
| HATU, HCTU, PyAOP | Aminium/Uronium (HOAt-based) | Very High | Highly efficient and fast-acting; generate more reactive OAt esters.[6][7] Can cause guanidinylation of the free amine if used in excess.[7] |
| COMU, PyOxim | Aminium/Uronium (Oxyma-based) | High | Excellent, non-explosive alternative to HOAt-based reagents with comparable reactivity to HATU.[7][8] Byproducts are water-soluble.[6] |
| PyBOP, HBTU, TBTU | Phosphonium/Aminium (HOBt-based) | Moderate to High | Generally effective, but may be less efficient than HATU or COMU for very difficult couplings.[7][9] |
| DIC/Oxyma Pure | Carbodiimide + Additive | Moderate to High | A cost-effective and powerful combination that often outperforms DIC/HOBt. Oxyma enhances the reaction rate and suppresses racemization.[2][8] |
| DIC/HOBt | Carbodiimide + Additive | Moderate | A classic combination, but may require longer reaction times or double coupling for valine.[6][9] |
Q4: What are the optimal reaction conditions for coupling L-Valine ethyl ester tosylate?
Optimizing reaction conditions is critical for success.
-
Solvent: N,N-Dimethylformamide (DMF) is a common choice, but for sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) can be a better option due to its superior solvating properties.[4]
-
Base: Use a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). Ensure at least 2 equivalents are used: one to neutralize the incoming amino acid tosylate salt and one for the coupling reaction itself.
-
Temperature: While most couplings are performed at room temperature, gently increasing the temperature to 35-50°C can help overcome the activation energy for hindered couplings. However, this should be done cautiously as elevated temperatures can increase the risk of racemization.[10]
-
Concentration: Ensure all reagents are fully dissolved. Poor solubility of the protected amino acid can lead to failed couplings.[11]
-
Reaction Time: Extend the coupling time to at least 2-4 hours. For particularly difficult sequences, overnight coupling may be necessary.
Troubleshooting Workflow & Protocols
If you detect low coupling efficiency, follow a systematic approach to identify and resolve the issue.
Caption: A logical workflow for troubleshooting low coupling efficiency.
Protocol 1: High-Reactivity Coupling with HATU
This protocol is recommended for a single, robust coupling attempt of a sterically hindered amino acid.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform the standard Fmoc deprotection protocol to free the N-terminal amine. Wash the resin thoroughly with DMF.
-
Activation Solution: In a separate vessel, dissolve L-Valine ethyl ester tosylate (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Initiate Coupling: Add DIPEA (6 eq.) to the activation solution, vortex briefly, and immediately add it to the prepared resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test. If the test is negative (beads are colorless/yellow), the coupling is complete. If positive (beads are blue), proceed to the double coupling protocol.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF, DCM, and Methanol.
Protocol 2: Double Coupling Procedure
A double coupling is a straightforward method to drive a difficult reaction to completion.
-
First Coupling: Perform the coupling reaction as described in Protocol 1 for 1-2 hours.
-
Wash: Drain the reaction solution and wash the resin 3-5 times with DMF to remove byproducts. Do not proceed to the deprotection step.
-
Second Coupling: Prepare a fresh activation solution (Step 2 of Protocol 1) and repeat the coupling procedure for another 1-2 hours.
-
Monitoring and Washing: Perform a Kaiser test to confirm completion. Wash the resin thoroughly as described in Step 6 of Protocol 1 before proceeding to the next deprotection cycle.
Visualizing the Chemical Challenge
The difficulty in coupling L-Valine arises from the steric clash during the formation of the amide bond.
Caption: The peptide coupling mechanism highlighting steric hindrance.
References
- 1. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. biotage.com [biotage.com]
- 5. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: H-Val-OEt Tosylate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of L-Valine ethyl ester p-toluenesulfonate (H-Val-OEt tosylate). It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the post-reaction workup and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying H-Val-OEt tosylate?
A1: The primary purification techniques for H-Val-OEt tosylate are recrystallization and column chromatography. The choice between these methods often depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in a crude sample of H-Val-OEt tosylate?
A2: Common impurities can include unreacted starting materials such as L-Valine and p-toluenesulfonic acid, residual solvents from the reaction (e.g., toluene, ethanol), and side-products from the esterification reaction. In some cases, di-tosylated byproducts or residual water can also be present.
Q3: My H-Val-OEt tosylate "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" is a common issue where the compound separates as a liquid phase instead of solid crystals. This phenomenon often occurs when the solute is highly supersaturated or when impurities are present that depress the melting point of the solid. Refer to the troubleshooting guide below for specific solutions.
Q4: What is a typical yield and purity for purified H-Val-OEt tosylate?
A4: While yields are highly dependent on the success of the synthesis, a well-executed purification by recrystallization can typically result in yields between 70-90% with high purity (>98%). The following table summarizes expected outcomes for different purification methods.
Data Presentation: Purification Method Comparison
| Purification Method | Typical Solvents/Mobile Phase | Expected Yield | Expected Purity | Advantages | Disadvantages |
| Recrystallization | Ethanol/Diethyl Ether, Isopropanol | 70-90% | >98% | Scalable, cost-effective, can yield high-purity crystals. | Prone to "oiling out," potential for lower yield if conditions are not optimized. |
| Column Chromatography | Silica gel with a mobile phase of Dichloromethane/Methanol or Ethyl Acetate/Hexane | 60-80% | >99% | Excellent for removing closely related impurities, high purity achievable. | Less scalable, more time-consuming, requires larger volumes of solvent. |
Experimental Protocols
Recrystallization Protocol
-
Dissolution: Dissolve the crude H-Val-OEt tosylate in a minimal amount of a suitable hot solvent, such as ethanol or isopropanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For further precipitation, the flask can be placed in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent used for recrystallization) to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Column Chromatography Protocol
-
Slurry Preparation: Adsorb the crude H-Val-OEt tosylate onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using a suitable mobile phase, such as a mixture of dichloromethane and methanol or ethyl acetate and hexane.
-
Loading: Carefully load the silica-adsorbed crude product onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified H-Val-OEt tosylate.
Troubleshooting Guides
Issue 1: Oiling Out During Recrystallization
Symptoms: Instead of solid crystals, a liquid or oily layer forms at the bottom of the flask upon cooling. This is detrimental to purification as impurities tend to dissolve in the oil phase.
Possible Causes & Solutions:
-
High Supersaturation: The solution may be too concentrated, causing the compound to come out of solution too quickly and above its melting point.
-
Solution: Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. Seeding the solution with a small crystal of pure product can also promote proper crystal growth.
-
-
Presence of Impurities: Impurities can lower the melting point of the product, making it more prone to oiling out.
-
Solution: Attempt to remove the impurities by performing a pre-purification step, such as a liquid-liquid extraction, before recrystallization. Alternatively, column chromatography may be a more suitable purification method.
-
-
Inappropriate Solvent System: The chosen solvent may not be ideal for crystallization.
-
Solution: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (an anti-solvent) can sometimes promote better crystal formation.
-
Issue 2: Low Yield After Purification
Symptoms: The amount of purified H-Val-OEt tosylate obtained is significantly lower than expected.
Possible Causes & Solutions:
-
Incomplete Precipitation: Not all of the product has crystallized out of the solution.
-
Solution: Cool the crystallization mixture for a longer period or at a lower temperature. Adding an anti-solvent can also help to increase the yield, but be cautious as this may also precipitate impurities.
-
-
Product Loss During Transfers: Significant amounts of product are lost during filtration and washing steps.
-
Solution: Ensure all equipment is rinsed with the mother liquor to transfer all the product. Use a minimal amount of cold solvent for washing the crystals to avoid redissolving the product.
-
-
Sub-optimal Reaction Conversion: The low yield may be a result of an incomplete reaction rather than the purification process.
-
Solution: Analyze the crude reaction mixture by techniques like NMR or HPLC to determine the conversion of the starting materials.
-
Issue 3: Persistent Impurities in the Final Product
Symptoms: Analysis of the purified product (e.g., by NMR or HPLC) shows the presence of contaminants.
Possible Causes & Solutions:
-
Co-crystallization of Impurities: The impurity has similar solubility properties to the product and crystallizes along with it.
-
Solution: A second recrystallization from a different solvent system may be necessary. Alternatively, column chromatography is often effective at separating impurities with similar polarities.
-
-
Incomplete Removal of Starting Materials: Unreacted L-Valine or p-toluenesulfonic acid remains.
-
Solution: An aqueous workup (e.g., washing with a mild base to remove excess acid) before purification can be effective. Column chromatography is also a good option for removing these starting materials.
-
Visualizations
Technical Support Center: Preventing Racemization During H-Val-OEt Tosylate Activation
Welcome to the Technical Support Center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during the critical step of activating H-Val-OEt tosylate (valine ethyl ester p-toluenesulfonate salt).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the activation of H-Val-OEt, providing direct answers and actionable solutions to prevent loss of stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern with H-Val-OEt?
A1: Racemization is the process by which an enantiomerically pure compound, in this case, the L-isomer of valine ethyl ester, is converted into a mixture of both L- and D-enantiomers. Valine is particularly susceptible to racemization due to the steric hindrance of its isopropyl side chain, which can promote the formation of a planar intermediate (oxazolone) during carboxyl group activation. This loss of stereochemical purity can lead to diastereomeric impurities in the final peptide, which are often difficult to separate and can have significantly different biological activities.
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: There are two main pathways for racemization during the activation of N-protected amino acids:
-
Oxazolone (Azlactone) Formation: The activated carboxyl group can be attacked by the carbonyl oxygen of the urethane protecting group (like Boc or Fmoc), forming a five-membered oxazolone ring.[1] The α-proton of this intermediate is highly acidic and can be easily abstracted by a base, leading to a planar, achiral enolate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.
-
Direct Enolization: A base can directly abstract the α-proton from the activated amino acid, forming a planar enolate intermediate, which then leads to racemization upon reprotonation.
Q3: Which coupling reagents are known to cause higher levels of racemization with valine?
A3: While all coupling reagents can potentially lead to some degree of racemization, those that generate highly reactive intermediates in the presence of a strong base are more prone to causing this side reaction. For instance, using carbodiimides like DCC or EDC without racemization-suppressing additives can lead to significant epimerization.[1] Similarly, some uronium/aminium reagents, if not used under optimal conditions, can also promote racemization.
Troubleshooting Common Scenarios
Scenario 1: High levels of D-Val isomer detected by chiral HPLC after coupling.
-
Potential Cause: The chosen coupling reagent and/or base are too strong, or the reaction temperature is too high.
-
Troubleshooting Steps:
-
Add a Racemization Suppressant: Incorporate an additive like 1-hydroxybenzotriazole (HOBt) or its less explosive and often more effective analogue, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure), when using carbodiimides (e.g., DCC, EDC, DIC).[1] These additives convert the initially formed highly reactive intermediate into a less reactive active ester, which is less prone to racemization.
-
Switch to a Less Racemizing Coupling Reagent: Consider using a modern coupling reagent known for low racemization levels, such as COMU or TOTT.
-
Use a Weaker Base: If using a uronium/aminium salt (e.g., HATU, HBTU), which requires a base, switch from a strong, sterically hindered base like diisopropylethylamine (DIPEA) to a weaker base like N-methylmorpholine (NMM) or sym-collidine.[1]
-
Lower the Reaction Temperature: Perform the activation and coupling steps at a lower temperature (e.g., 0 °C or even -15 °C) to slow down the rate of racemization.
-
Scenario 2: Inconsistent racemization levels between batches.
-
Potential Cause: Variability in reagent quality, reaction time, or moisture content.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Moisture can interfere with the coupling reaction and potentially promote side reactions. Use anhydrous solvents and handle reagents in an inert atmosphere (e.g., under argon or nitrogen).
-
Standardize Reagent Quality: Use high-purity, fresh coupling reagents and additives. HOBt, for example, can degrade over time.
-
Control Reaction Time: Do not extend the coupling reaction time unnecessarily. Monitor the reaction progress (e.g., by TLC or LC-MS) and quench it once the starting material is consumed. Prolonged exposure of the activated amino acid to the basic reaction medium can increase racemization.
-
Quantitative Data on Racemization
The following table summarizes the typical extent of racemization observed for valine derivatives under different activation conditions. Please note that the exact values can vary depending on the specific N-protecting group, the coupling partner, and the precise reaction conditions.
| N-Protecting Group | Coupling Reagent | Base | Additive | Solvent | Temperature (°C) | % D-Isomer (Approx.) |
| Boc | DCC | - | - | DCM | RT | 5-15% |
| Boc | DCC | - | HOBt | DCM | RT | < 2% |
| Fmoc | DIC | DIPEA | - | DMF | RT | 3-10% |
| Fmoc | DIC | DIPEA | HOBt | DMF | RT | < 1% |
| Fmoc | HATU | DIPEA | - | DMF | RT | 1-5% |
| Fmoc | HATU | NMM | - | DMF | RT | < 2% |
| Fmoc | COMU | DIPEA | - | DMF | RT | < 1% |
Experimental Protocols
Below are detailed methodologies for key experiments related to the activation of H-Val-OEt tosylate with minimal racemization.
Protocol 1: Activation of H-Val-OEt Tosylate with EDC and HOBt
This protocol is a standard method for minimizing racemization when using a carbodiimide coupling agent.
-
Reagent Preparation:
-
Dissolve H-Val-OEt tosylate (1.0 eq) and the N-protected amino acid (e.g., Boc-Phe-OH, 1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to a concentration of 0.1-0.2 M.
-
Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) to the solution.
-
Add a tertiary amine base such as N-methylmorpholine (NMM) (1.1 eq) to neutralize the tosylate salt.
-
-
Activation and Coupling:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amino acid is consumed (typically 2-4 hours).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude dipeptide by flash column chromatography.
-
Determine the diastereomeric ratio by chiral HPLC analysis.
-
Protocol 2: Activation of H-Val-OEt Tosylate with HATU and NMM
This protocol utilizes a modern uronium-based coupling reagent known for its efficiency and low racemization potential.
-
Reagent Preparation:
-
Dissolve the N-protected amino acid (e.g., Fmoc-Leu-OH, 1.0 eq) in anhydrous DMF to a concentration of 0.2 M.
-
Add HATU (1.0 eq) to the solution.
-
Add N-methylmorpholine (NMM) (2.0 eq).
-
-
Pre-activation:
-
Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
-
Coupling:
-
Add a solution of H-Val-OEt tosylate (1.0 eq) and NMM (1.0 eq) in DMF to the pre-activated mixture.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS (typically complete within 1-2 hours).
-
Work-up the reaction as described in Protocol 1.
-
-
Analysis:
-
Purify the product and analyze for diastereomeric purity by chiral HPLC.
-
Visualizations
Diagram 1: Mechanism of Racemization via Oxazolone Formation
Caption: Mechanism of racemization through the formation of an oxazolone intermediate.
Diagram 2: Experimental Workflow for Minimizing Racemization
Caption: A logical workflow for minimizing racemization during peptide coupling.
References
Technical Support Center: Addressing Solubility Issues of Peptide Intermediates with H-Val-OEt tos
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with peptide intermediates, particularly those involving L-Valine ethyl ester p-toluenesulfonate salt (H-Val-OEt tos).
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing solubility issues with my peptide intermediate containing this compound?
A1: Solubility problems with peptide intermediates containing this compound are common and can be attributed to several factors:
-
Hydrophobicity of Valine: Valine is a non-polar, hydrophobic amino acid.[1] Peptides with a high content of hydrophobic residues tend to have limited solubility in aqueous solutions and can also be challenging to dissolve in some organic solvents.[1][2][3]
-
Peptide Aggregation: The presence of hydrophobic residues can promote intermolecular interactions, leading to the formation of β-sheet structures and subsequent aggregation. This is a common issue with "difficult sequences" rich in amino acids like leucine, valine, and phenylalanine.
-
Solvent Incompatibility: The choice of solvent is critical. A solvent that is incompatible with the polarity of your peptide intermediate will result in poor solubility.[2]
-
Counter-ion Effects: The tosylate (tos) counter-ion can influence the overall solubility of the amino acid salt compared to other salts like hydrochloride (HCl). The properties of the counter-ion can affect the crystal lattice energy and solvation of the molecule.[4]
Q2: What is the general solubility profile of this compound?
Q3: Can the tosylate counter-ion affect my reaction?
A3: Yes, the counter-ion can have an impact. While the primary role of the tosylate is to form a stable, crystalline salt of the amino acid ester, it can influence the pH of the reaction mixture and interact with bases used in the coupling step. It is generally considered a non-coordinating anion, but its acidic nature (p-toluenesulfonic acid is a strong acid) means that a stoichiometric amount of base will be required to neutralize it before the amino group of valine ethyl ester can participate in the coupling reaction.
Troubleshooting Guides
Issue 1: My this compound will not dissolve in the initial solvent for my peptide coupling reaction.
Root Cause Analysis and Solutions:
This is a common problem when preparing for the coupling step in peptide synthesis. The choice of solvent is crucial for the success of the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Detailed Steps:
-
Initial Solvent Choice: For peptide coupling, polar aprotic solvents are generally preferred. Start with Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). If these are not effective, consider Dimethyl sulfoxide (DMSO).[2][6]
-
Mechanical Agitation: If the solid does not readily dissolve, use sonication for 5-15 minutes to help break up particles and enhance dissolution.[2]
-
Gentle Heating: Carefully warming the mixture to 30-40°C can increase solubility. However, be cautious to avoid any potential degradation of the starting material.
-
Co-solvents: The addition of a co-solvent can be effective. Dichloromethane (DCM) is often used in combination with DMF. In very difficult cases, a small percentage of a highly solubilizing solvent like Hexafluoroisopropanol (HFIP) can be added, though its effect on the subsequent coupling reaction should be considered.[6]
-
Small-Scale Solubility Test: Before committing the bulk of your material, perform a small-scale solubility test with a few milligrams of this compound in different solvents to identify the most suitable one for your specific peptide intermediate.
Issue 2: The peptide intermediate precipitates out of solution during or after the coupling reaction.
Root Cause Analysis and Solutions:
Precipitation during or after the coupling reaction indicates that the growing peptide chain is becoming insoluble in the reaction solvent. This is a common issue as the peptide elongates and its properties change.
Factors Influencing Peptide Intermediate Solubility:
Caption: Factors influencing peptide intermediate solubility.
Troubleshooting Strategies:
-
Solvent Composition:
-
Increase Solvent Polarity: If the peptide is precipitating, try switching to a more polar solvent system. For example, if you are using a mixture of DCM and DMF, increase the proportion of DMF.
-
"Magic Mixture": For very hydrophobic peptides, a so-called "magic mixture" of DCM, DMF, and NMP (1:1:1) can be effective at keeping intermediates in solution.
-
Chaotropic Agents: In very difficult cases, the addition of chaotropic agents like guanidine hydrochloride or urea can disrupt aggregation and improve solubility, although their compatibility with the reaction conditions must be verified.[2]
-
-
Lower Concentration: Running the reaction at a lower concentration can sometimes prevent the peptide from reaching its solubility limit and precipitating.
-
Temperature Control: Adjusting the reaction temperature can influence solubility. While heating can increase solubility, for some peptides, cooling can surprisingly improve solubility by disrupting hydrophobic interactions. This should be determined empirically.
-
In Situ Neutralization: Ensure that the neutralization of the this compound and the coupling reaction are efficient. Incomplete reactions can lead to a mixture of species with different solubility profiles. Using in situ neutralization protocols with reagents like HATU or HBTU in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA) can be beneficial.[7]
Data Presentation
Table 1: Qualitative Solubility of Peptide Intermediates Containing Hydrophobic Residues (like Valine) in Common Organic Solvents.
| Solvent | Abbreviation | General Solubility Trend for Hydrophobic Peptides | Notes |
| Dimethylformamide | DMF | Good | A common and effective solvent for peptide synthesis. |
| N-Methyl-2-pyrrolidone | NMP | Very Good | Often better than DMF for dissolving difficult sequences. |
| Dimethyl sulfoxide | DMSO | Very Good | A powerful solvent, but can oxidize sensitive residues like Cys and Met.[2] |
| Dichloromethane | DCM | Moderate to Poor | Often used in combination with other solvents. |
| Tetrahydrofuran | THF | Poor | Generally not a good solvent for polar or charged peptides. |
| Acetonitrile | ACN | Moderate to Poor | Can be used as a co-solvent. |
| Water | H₂O | Poor | Hydrophobic peptides are generally insoluble in aqueous solutions.[2] |
| Hexafluoroisopropanol | HFIP | Excellent | Highly effective at dissolving aggregated peptides by disrupting hydrogen bonds.[6] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing of a Peptide Intermediate
Objective: To determine a suitable solvent or solvent mixture for a peptide intermediate.
Materials:
-
Peptide intermediate (e.g., a dipeptide formed after coupling with this compound)
-
A selection of solvents (e.g., DMF, NMP, DMSO, DCM, ACN, water)
-
Small glass vials (e.g., 1 mL)
-
Vortex mixer
-
Sonicator
Methodology:
-
Sample Preparation: Weigh approximately 1-2 mg of the lyophilized peptide intermediate into several separate vials.
-
Initial Solvent Addition: To the first vial, add a small volume (e.g., 100 µL) of the primary solvent to be tested (e.g., DMF).
-
Observation and Agitation: Vortex the vial for 30 seconds and visually inspect for dissolution. If the peptide is not fully dissolved, proceed to the next step.
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes.[2] Visually inspect again.
-
Incremental Solvent Addition: If the peptide is still not dissolved, add the solvent in small increments (e.g., 50 µL), vortexing and sonicating after each addition, until the peptide dissolves or it is clear that it is insoluble at a reasonable concentration. Record the total volume of solvent added.
-
Testing Co-solvents: If the peptide remains insoluble, take a fresh vial of the peptide and start with a mixture of solvents (e.g., 1:1 DMF/DCM) and repeat steps 3-5.
-
Data Recording: Record the observations for each solvent and solvent mixture, noting whether the peptide was soluble, partially soluble, or insoluble, and at what approximate concentration.
-
Selection: Based on the results, select the solvent or solvent mixture that provides the best solubility for your subsequent experiments.
References
- 1. bachem.com [bachem.com]
- 2. lifetein.com [lifetein.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
Technical Support Center: Removal of Tosylate Counter-Ion in Downstream Processing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing tosylate counter-ions during downstream processing.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the tosylate counter-ion?
Residual tosylate, a conjugate base of the strong acid p-toluenesulfonic acid, can be an undesirable impurity in the final active pharmaceutical ingredient (API). Its presence can impact the physicochemical properties of the drug substance, such as solubility, stability, and hygroscopicity.[1][2] Regulatory agencies have strict limits on the levels of such process-related impurities to ensure the safety and efficacy of the final drug product.[3][4]
Q2: What are the primary methods for removing tosylate counter-ions?
The most common methods for removing tosylate counter-ions in downstream processing are:
-
Precipitation: This involves selectively precipitating the desired compound or the tosylate salt, leaving the other in the solution.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their charge. An anion exchange resin can be used to capture the negatively charged tosylate ion, allowing the positively charged API to pass through.
-
Scavenger Resins: These are functionalized resins that react with and bind to specific impurities, in this case, the tosylate anion.[5]
Q3: How do I choose the most suitable method for my process?
The selection of the optimal method depends on several factors, including the properties of your API, the desired level of purity, the scale of the operation, and cost considerations. The following decision tree can guide your selection process:
Troubleshooting Guides
Ion-Exchange Chromatography (IEX)
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Tosylate Removal | Inadequate Resin Capacity: The amount of tosylate in the sample exceeds the binding capacity of the anion exchange resin. | - Increase the column size or the amount of resin used.- Perform multiple passes of the sample through the column.- Ensure the resin is fully regenerated before use.[6] |
| Improper Buffer Conditions: The pH or ionic strength of the loading buffer prevents efficient binding of the tosylate to the resin. | - Ensure the loading buffer pH is appropriate to maintain the positive charge of the API and the negative charge of the tosylate.- Use a low ionic strength loading buffer to facilitate strong ionic interactions. | |
| Channeling: The sample is not flowing evenly through the resin bed, leading to incomplete interaction.[1] | - Repack the column to ensure a uniform bed.- Check for and remove any air bubbles in the column.[7] | |
| Product Loss | Non-specific Binding: The API is binding to the resin matrix through interactions other than ionic. | - Increase the ionic strength of the wash buffer to disrupt weaker, non-specific interactions.- Consider using a different type of anion exchange resin with a different base matrix. |
| Product Precipitation on Column: The API is precipitating on the column due to the buffer conditions. | - Ensure the API is soluble in the loading and wash buffers.- Adjust the pH or ionic strength of the buffers to improve API solubility. | |
| High Backpressure | Fouling of the Resin: Particulates or precipitated material are clogging the column. | - Filter the sample before loading it onto the column.- Implement a robust cleaning-in-place (CIP) procedure for the resin. |
| Resin Bed Compression: The resin has compacted over time, restricting flow. | - Repack the column at a lower pressure. |
Scavenger Resins
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Tosylate Removal | Insufficient Amount of Resin: Not enough scavenger resin is used to bind all the tosylate ions. | - Increase the equivalents of scavenger resin relative to the amount of tosylate.- Increase the reaction time or temperature to improve kinetics.[2] |
| Poor Resin-Solvent Compatibility: The resin is not swelling properly in the chosen solvent, limiting access to the functional groups.[5] | - Select a solvent or a co-solvent system that is known to be compatible with the specific scavenger resin being used. | |
| Deactivated Resin: The scavenger resin has lost its activity due to improper storage or handling. | - Use fresh resin for each experiment.- Store the resin according to the manufacturer's recommendations. | |
| Product Loss | Non-specific Binding to Resin: The API is physically entrapped or interacting with the resin backbone. | - Perform a thorough wash of the resin with a suitable solvent after the scavenging step to recover any bound product.- Consider a different type of scavenger resin with a different polymer backbone. |
| Co-precipitation with Scavenged Tosylate: The product precipitates along with the resin-bound tosylate. | - Adjust the solvent system to ensure the product remains soluble throughout the scavenging process. | |
| Difficult Filtration | Fine Resin Particles: The scavenger resin contains fine particles that clog the filter. | - Use a coarser grade of scavenger resin if available.- Employ a filter aid to improve filtration. |
Precipitation
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Precipitation | Sub-optimal Solvent/Anti-solvent Ratio: The ratio of solvent to anti-solvent is not sufficient to induce complete precipitation. | - Optimize the solvent/anti-solvent ratio through small-scale experiments.- Control the rate of anti-solvent addition to promote crystal growth over amorphous precipitation. |
| Supersaturation: The solution remains supersaturated, and precipitation does not initiate. | - Introduce seed crystals to initiate crystallization.- Cool the solution to decrease the solubility of the desired precipitate. | |
| Product Loss | Co-precipitation of Impurities: The tosylate salt co-precipitates with the desired product. | - Adjust the pH or temperature to selectively precipitate the desired compound.- Recrystallize the precipitate to improve purity. |
| Product Remains in Mother Liquor: The product has some solubility in the final solvent mixture, leading to yield loss. | - Minimize the volume of the mother liquor.- Wash the precipitate with a solvent in which the product has very low solubility. | |
| Formation of an Oil or Gum | "Oiling Out": The precipitate initially forms as a liquid phase instead of a solid. | - Decrease the rate of anti-solvent addition.- Increase the agitation to promote solid formation.- Try a different anti-solvent. |
Data Presentation
The efficiency of each tosylate removal method can vary significantly depending on the specific API and process conditions. The following table provides a general comparison of the methods.
| Method | Typical Removal Efficiency (%) | Typical Product Yield (%) | Key Advantages | Key Disadvantages |
| Precipitation | 85-98 | 80-95 | - Cost-effective at large scale- Simple equipment | - Can be difficult to optimize- Potential for co-precipitation of impurities |
| Ion-Exchange Chromatography | >99 | 90-98 | - High resolution and purity- Well-established and scalable | - Requires buffer exchange steps- Can be time-consuming |
| Scavenger Resins | 95-99 | 90-97 | - High selectivity- Simple filtration-based removal | - Can be expensive, especially at large scale- Potential for non-specific binding of product |
Note: The values in this table are estimates and can vary based on the specific application.
Experimental Protocols
Anion Exchange Chromatography for Tosylate Removal
Objective: To remove the tosylate counter-ion from a positively charged API using a strong anion exchange resin.
Materials:
-
Strong anion exchange resin (e.g., Q-sepharose or equivalent)
-
Chromatography column
-
API-tosylate salt solution
-
Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Wash Buffer (e.g., 20 mM Tris-HCl with 50 mM NaCl, pH 8.0)
-
Elution Buffer (if API binds, e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0) - Note: For tosylate removal, the API should ideally flow through.
-
Regeneration Solution (e.g., 1 M NaOH)
-
HPLC or other analytical method to quantify tosylate and API
Procedure:
-
Resin Preparation and Column Packing:
-
Prepare a slurry of the anion exchange resin in the Equilibration Buffer.
-
Pack the chromatography column with the resin slurry, ensuring a uniform and stable bed.
-
-
Column Equilibration:
-
Equilibrate the packed column by flowing 5-10 column volumes (CVs) of Equilibration Buffer through it.
-
Monitor the pH and conductivity of the column outlet until they match the Equilibration Buffer.
-
-
Sample Loading:
-
Dissolve the API-tosylate salt in the Equilibration Buffer. The concentration should be optimized to prevent precipitation and overloading the column.
-
Load the sample onto the equilibrated column at a controlled flow rate.
-
-
Collection of Flow-Through:
-
Collect the fraction that flows through the column during sample loading. This fraction should contain the purified API, now free of the tosylate counter-ion.
-
-
Washing:
-
Wash the column with 2-5 CVs of Wash Buffer to remove any non-specifically bound impurities and ensure complete recovery of the API. Collect the wash fractions and analyze for the presence of API.
-
-
Elution of Bound Tosylate (and any bound impurities):
-
Elute the bound tosylate and any other negatively charged impurities by flowing a high salt Elution Buffer through the column. This step is for cleaning the column.
-
-
Regeneration:
-
Regenerate the resin by washing with several CVs of the Regeneration Solution, followed by a thorough wash with water and re-equilibration with the Equilibration Buffer for future use.
-
-
Analysis:
-
Analyze the collected flow-through and wash fractions for API concentration and the level of residual tosylate using a validated analytical method.
-
Tosylate Removal using a Scavenger Resin
Objective: To remove the tosylate counter-ion from a solution containing the API using a solid-supported scavenger resin.
Materials:
-
Amine-functionalized scavenger resin (e.g., silica- or polystyrene-based)
-
API-tosylate salt solution in a suitable organic solvent (e.g., Dichloromethane, Acetonitrile)
-
Reaction vessel with agitation
-
Filtration apparatus
-
Analytical method for quantification of tosylate and API
Procedure:
-
Resin Selection and Preparation:
-
Choose a scavenger resin with high affinity for tosylate and low affinity for the API.
-
If necessary, pre-swell the resin in the reaction solvent according to the manufacturer's instructions.
-
-
Scavenging Reaction:
-
Dissolve the API-tosylate salt in the chosen solvent in the reaction vessel.
-
Add the scavenger resin to the solution. A typical starting point is 2-4 equivalents of resin functional groups relative to the moles of tosylate.
-
Agitate the mixture at room temperature or a slightly elevated temperature for a period of 1 to 24 hours. The optimal time should be determined experimentally.
-
-
Monitoring the Reaction:
-
Periodically take small aliquots of the solution (filtering out the resin) and analyze for the concentration of free tosylate to determine the reaction endpoint.
-
-
Resin Removal:
-
Once the scavenging is complete, filter the mixture to remove the resin.
-
Wash the resin with a small amount of fresh solvent to ensure complete recovery of the API.
-
-
Product Isolation:
-
Combine the filtrate and the washings.
-
The purified API can be isolated by removing the solvent under reduced pressure.
-
-
Analysis:
-
Analyze the final product for API purity and residual tosylate content.
-
Selective Precipitation of the API
Objective: To selectively precipitate the API as a different salt or as the free base, leaving the tosylate in the solution.
Materials:
-
API-tosylate salt
-
A suitable solvent in which the API-tosylate is soluble
-
An anti-solvent in which the desired API form (e.g., free base or another salt) is insoluble
-
A base (if precipitating the free base, e.g., sodium bicarbonate, triethylamine) or a different acid (if forming a new salt)
-
Reaction vessel with temperature control and agitation
-
Filtration and drying equipment
Procedure:
-
Dissolution:
-
Dissolve the API-tosylate salt in the chosen solvent at a specific temperature.
-
-
Conversion (if necessary):
-
To precipitate the free base, add a solution of a suitable base to the dissolved API-tosylate. The amount of base should be stoichiometric to neutralize the tosylate.
-
To precipitate a different salt, add a solution of the desired acid.
-
-
Precipitation:
-
Slowly add the anti-solvent to the solution while agitating. The rate of addition can influence the particle size and purity of the precipitate.
-
Control the temperature during precipitation, as it will affect the solubility and the final crystal form.
-
-
Maturation:
-
Allow the resulting slurry to stir for a period to allow for crystal growth and to ensure complete precipitation.
-
-
Isolation:
-
Isolate the precipitated solid by filtration.
-
Wash the filter cake with the anti-solvent or a mixture of the solvent and anti-solvent to remove the mother liquor containing the soluble tosylate salt.
-
-
Drying:
-
Dry the isolated solid under appropriate conditions (e.g., vacuum oven at a specific temperature) to remove residual solvents.
-
-
Analysis:
-
Analyze the dried product for purity, yield, and residual tosylate content.
-
Logical Workflow Diagram
References
- 1. Common Ion Exchange System Problems and How to Fix Them - SAMCO Technologies [samcotech.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. 182.160.97.198:8080 [182.160.97.198:8080]
- 4. Safety assessment of drug impurities for patient safety: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scavenger resin - Wikipedia [en.wikipedia.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Monitoring H-Val-OEt Tosylate Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing analytical methods to monitor the progress of the L-Valine ethyl ester tosylate (H-Val-OEt tos) salt formation reaction. The following sections offer troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for monitoring the consumption of starting materials and the formation of the H-Val-OEt tosylate salt. A well-developed HPLC method can provide quantitative data on reaction conversion and purity.
Frequently Asked Questions (FAQs) - HPLC
Q1: What type of HPLC column is suitable for analyzing the H-Val-OEt tosylate reaction mixture?
A1: A reversed-phase C18 column is a common and effective choice for separating the components of the reaction mixture. The nonpolar stationary phase allows for good retention and separation of the relatively polar starting materials and the ionic product.
Q2: How can I detect the reactants and products if they lack a strong chromophore?
A2: While the tosylate group provides some UV absorbance, for enhanced sensitivity, especially at low concentrations, a UV detector set to a low wavelength (e.g., 220 nm) can be used. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed for universal detection of non-volatile analytes.
Q3: What is a good starting point for the mobile phase composition?
A3: A gradient elution is often necessary to achieve a good separation of all components. A common starting point is a gradient of acetonitrile and water, both with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. The gradient can be optimized based on the initial separation results.
Troubleshooting Guide - HPLC
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase. | - Adjust the mobile phase pH with an appropriate buffer or acid (e.g., 0.1% TFA). - Dilute the sample. - Use a different column chemistry (e.g., a column with end-capping). |
| Inconsistent Retention Times | - Fluctuation in column temperature. - Inconsistent mobile phase composition. - Column degradation. | - Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase and ensure proper mixing. - Flush the column or replace it if necessary. |
| Ghost Peaks | - Contamination in the mobile phase or injector. - Carryover from previous injections. | - Use high-purity solvents and filter the mobile phase. - Implement a needle wash step in the autosampler method. |
| Baseline Noise or Drift | - Air bubbles in the detector or pump. - Contaminated mobile phase. - Detector lamp aging. | - Degas the mobile phase. - Purge the pump and detector. - Use fresh, high-purity solvents. - Replace the detector lamp if necessary. |
Experimental Protocol: HPLC Monitoring
-
Sample Preparation: Withdraw an aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
-
Data Analysis: Identify the peaks corresponding to L-Valine, p-toluenesulfonic acid, and H-Val-OEt tosylate based on their retention times (determined by injecting standards). Calculate the percentage conversion by comparing the peak area of the starting material at different time points to its initial peak area.
Quantitative Data Summary
| Compound | Expected Retention Time (min) | λmax (nm) |
| L-Valine | ~2-4 | N/A (low UV absorbance) |
| p-Toluenesulfonic acid | ~5-7 | 220, 261 |
| L-Valine ethyl ester | ~6-8 | N/A (low UV absorbance) |
| H-Val-OEt tosylate | ~8-12 | 220, 261 |
Note: These are estimated retention times and will vary depending on the specific HPLC system and conditions.
Experimental Workflow: HPLC Analysis
HPLC analysis workflow for monitoring reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent tool for monitoring the H-Val-OEt tosylate reaction, providing detailed structural information and allowing for the quantification of reactants and products.
Frequently Asked Questions (FAQs) - NMR
Q1: Which protons are the most useful to monitor for reaction progress?
A1: The appearance of the ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and the shift of the alpha-proton of valine are key indicators of product formation. Concurrently, the disappearance of the starting L-Valine signals can be monitored.
Q2: Do I need to use a deuterated solvent for in-situ reaction monitoring?
A2: For real-time monitoring, using a deuterated reaction solvent is ideal. However, if the reaction is not conducted in a deuterated solvent, you can take aliquots at different time points, evaporate the solvent, and redissolve the residue in a deuterated solvent like D₂O or CDCl₃ for analysis.
Q3: How can I quantify the reaction conversion using ¹H NMR?
A3: By integrating the area of a characteristic peak of the product (e.g., the quartet of the ethyl ester) and a characteristic peak of a starting material (e.g., the alpha-proton of L-Valine), you can determine the relative molar ratio and thus the percentage conversion. An internal standard can be added for more precise quantification.
Troubleshooting Guide - NMR
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks | - Sample contains solid particles. - Paramagnetic impurities. - Poor shimming. | - Filter the sample before analysis. - Use high-purity solvents and reagents. - Reshim the spectrometer. |
| Poor Water Suppression | - Inadequate suppression pulse sequence. - High water content in the sample. | - Use a solvent suppression pulse sequence (e.g., presaturation). - Lyophilize the sample to remove excess water if possible. |
| Inaccurate Integration | - Overlapping peaks. - Poor baseline correction. - Phasing errors. | - Use a higher field NMR for better resolution. - Carefully perform baseline correction and phasing. - Choose non-overlapping peaks for integration. |
Experimental Protocol: ¹H NMR Monitoring
-
Sample Preparation: At desired time points, take an aliquot from the reaction. If the reaction solvent is not deuterated, remove the solvent under reduced pressure. Dissolve the residue in a known amount of deuterated solvent (e.g., D₂O) containing a known amount of an internal standard (e.g., dimethyl sulfoxide - DMSO).
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Solvent: D₂O (or other suitable deuterated solvent)
-
Pulse Sequence: Standard 1D proton
-
Relaxation Delay (d1): At least 5 times the longest T1 of the protons of interest.
-
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak or an internal standard.
-
Integrate the characteristic signals for the starting materials and the product.
-
Calculate the molar ratio and the percentage conversion.
-
Quantitative Data Summary: Expected ¹H NMR Chemical Shifts (in D₂O)
| Compound | Proton | Expected Chemical Shift (ppm) | Multiplicity |
| L-Valine | α-H | ~3.6 | d |
| β-H | ~2.3 | m | |
| γ-CH₃ | ~1.0 | d | |
| p-Toluenesulfonic acid | Ar-H (ortho to CH₃) | ~7.7 | d |
| Ar-H (ortho to SO₃H) | ~7.4 | d | |
| Ar-CH₃ | ~2.4 | s | |
| H-Val-OEt tosylate | α-H | ~4.0 | d |
| O-CH₂-CH₃ | ~4.2 | q | |
| β-H | ~2.4 | m | |
| O-CH₂-CH₃ | ~1.3 | t | |
| γ-CH₃ | ~1.1 | d |
Note: Chemical shifts can vary depending on the solvent, concentration, and pH.
Logical Diagram: NMR Data Interpretation
Workflow for determining reaction conversion from NMR data.
Thin-Layer Chromatography (TLC)
TLC is a quick and simple qualitative method to monitor the progress of the H-Val-OEt tosylate reaction. It is particularly useful for rapid checks of reaction completion.
Frequently Asked Questions (FAQs) - TLC
Q1: What is a suitable mobile phase for separating the components on a silica gel TLC plate?
A1: A mixture of a polar organic solvent, a less polar organic solvent, and a small amount of acid or base is typically effective. A good starting point is a mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:1 ratio).[1]
Q2: How can I visualize the spots on the TLC plate since the compounds are colorless?
A2: The spots can be visualized using a ninhydrin stain, which reacts with the primary amine of L-Valine and its ester to produce a purple color upon heating.[2] Alternatively, a UV lamp can be used to visualize the tosylate-containing compounds, which will appear as dark spots on a fluorescent TLC plate.
Q3: My spots are streaking. What could be the cause?
A3: Streaking can be caused by applying too much sample, using a solvent system in which the compounds are too soluble, or interactions with the silica gel. Try spotting a more dilute sample or adjusting the polarity of the mobile phase. Adding a small amount of acid (like acetic acid) to the mobile phase can often improve the spot shape for amines.
Troubleshooting Guide - TLC
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Spots are Streaky | - Sample is too concentrated. - Inappropriate mobile phase. - Compound is highly polar and interacting strongly with the silica. | - Dilute the sample before spotting. - Adjust the polarity of the mobile phase. - Add a small amount of acetic acid or triethylamine to the mobile phase. |
| Rf values are too high or too low | - Mobile phase is too polar or not polar enough. | - If Rf is too high, decrease the polarity of the mobile phase. - If Rf is too low, increase the polarity of the mobile phase. |
| No Spots are Visible | - Sample is too dilute. - Inappropriate visualization technique. | - Spot a more concentrated sample. - Use a different stain (e.g., potassium permanganate) or check under both short-wave and long-wave UV light. |
Experimental Protocol: TLC Monitoring
-
TLC Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.
-
Spotting: Using a capillary tube, spot the reaction mixture, a co-spot (reaction mixture and starting material), and the starting material standard on the baseline.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase (e.g., n-butanol:acetic acid:water = 4:1:1).[1] Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and dry the plate. Visualize the spots using a UV lamp and/or by dipping the plate in a ninhydrin solution and heating.
-
Analysis: Compare the spots in the reaction mixture lane to the starting material standard to assess the consumption of the starting material and the appearance of the product spot.
Experimental Workflow: TLC Analysis
General workflow for TLC analysis of the reaction.
References
Validation & Comparative
A Comparative Guide to Valine Derivatives in Peptide Synthesis: H-Val-OEt tosylate in Focus
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of peptides. This guide provides a comparative analysis of L-Valine ethyl ester p-toluenesulfonate (H-Val-OEt tos) and other commonly used valine derivatives in peptide synthesis. The comparison focuses on key performance indicators such as yield, purity, and coupling efficiency, supported by experimental data where available.
The strategic choice of protecting groups and C-terminal modifications for amino acids can significantly impact the efficiency and outcome of peptide synthesis. Valine, with its sterically hindered side chain, often presents a challenge in peptide coupling reactions. This guide examines the utility of H-Val-OEt tosylate, a C-terminally protected valine derivative, and compares it with other standard valine derivatives.
Performance Comparison of Valine Derivatives
To provide a clear comparison, the following table summarizes the performance of H-Val-OEt tosylate alongside commonly used N-terminally protected valine derivatives: tert-Butoxycarbonyl-L-valine (Boc-Val-OH), Fluorenylmethyloxycarbonyl-L-valine (Fmoc-Val-OH), and Benzyloxycarbonyl-L-valine (Z-Val-OH). It is important to note that direct comparative studies under identical conditions are scarce in publicly available literature, and the data presented is a synthesis of information from various sources.
| Derivative | Protecting Group Strategy | Typical Coupling Efficiency | Reported Yield (Example) | Reported Purity (Example) | Key Advantages | Key Disadvantages |
| This compound | C-terminal ethyl ester, N-terminal free (as tosylate salt) | Dependent on coupling agent and reaction conditions. | Data not readily available in comparative studies. | Data not readily available in comparative studies. | Useful in solution-phase synthesis; avoids the need for C-terminal protection steps. | Requires N-terminal protection of the preceding amino acid; limited data on performance in solid-phase synthesis. |
| Boc-Val-OH | N-terminal Boc | Generally high with appropriate coupling agents. | High yields often reported in solid-phase peptide synthesis (SPPS). | High purity achievable with standard purification methods. | Well-established in SPPS; Boc group is stable to many reaction conditions. | Requires strong acid (e.g., TFA) for deprotection, which can cleave sensitive side-chain protecting groups. |
| Fmoc-Val-OH | N-terminal Fmoc | High, especially with modern coupling reagents. | Routinely high yields in automated SPPS. | High purity is standard with Fmoc chemistry. | Orthogonal deprotection with a mild base (piperidine); compatible with acid-labile side-chain protecting groups. | Fmoc group is sensitive to some nucleophiles; potential for dibenzofluvene adduct formation. |
| Z-Val-OH | N-terminal Z (Cbz) | Good, but can be slower than with Boc or Fmoc derivatives. | Generally good yields in solution-phase synthesis. | Good purity achievable. | Removable by hydrogenolysis, which is a mild method. | Not suitable for peptides containing sulfur or other catalyst poisons; requires specialized equipment for hydrogenation. |
Experimental Protocols
Detailed experimental protocols are essential for reproducibility. Below are representative protocols for the use of different valine derivatives in peptide synthesis.
Protocol 1: Dipeptide Synthesis using H-Val-OEt tosylate (Solution-Phase)
This protocol describes a general procedure for the coupling of an N-protected amino acid with H-Val-OEt tosylate in solution.
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
H-Val-OEt tosylate
-
Coupling agent (e.g., DCC, EDC/HOBt)
-
Base (e.g., N-methylmorpholine, triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C.
-
In a separate flask, dissolve H-Val-OEt tosylate (1.0 eq) and NMM (1.0 eq) in anhydrous DCM.
-
Add the solution of H-Val-OEt tosylate to the activated N-protected amino acid solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by column chromatography.
Protocol 2: Peptide Elongation using Fmoc-Val-OH (Solid-Phase)
This protocol outlines a standard cycle for the addition of Fmoc-Val-OH to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% Piperidine in DMF (deprotection solution)
-
Fmoc-Val-OH
-
Coupling agent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
Procedure:
-
Swell the resin in DMF.
-
Treat the resin with the deprotection solution for 5 minutes, then drain. Repeat for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate Fmoc-Val-OH (3-5 eq) with HBTU (3-5 eq) and DIPEA (6-10 eq) in DMF for 5-10 minutes.
-
Add the activated Fmoc-Val-OH solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Once the coupling is complete, wash the resin with DMF.
-
The resin is now ready for the next deprotection and coupling cycle.
Visualizing the Synthesis Workflow
To better understand the process, the following diagrams illustrate the key steps in peptide synthesis.
Caption: Workflow for solution-phase dipeptide synthesis.
Caption: General workflow for solid-phase peptide synthesis.
Conclusion
The choice of a valine derivative in peptide synthesis is dictated by the overall synthetic strategy, including whether the synthesis is performed in solution or on a solid phase, and the nature of other amino acids in the sequence. While H-Val-OEt tosylate offers a convenient option for solution-phase synthesis by providing a pre-protected C-terminus, the lack of extensive comparative data makes a direct performance assessment challenging. For solid-phase synthesis, Fmoc-Val-OH and Boc-Val-OH remain the industry standards due to their well-documented efficiency and the availability of established protocols. Z-Val-OH continues to be a valuable tool, particularly in solution-phase synthesis where mild deprotection via hydrogenolysis is advantageous. Further studies directly comparing the coupling efficiency, yield, and purity of H-Val-OEt tosylate with other derivatives under standardized conditions would be highly beneficial to the peptide synthesis community.
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized Using H-Val-OEt·Tos
For researchers, scientists, and drug development professionals, the choice of starting materials in peptide synthesis is a critical decision that can impact yield, purity, and the ultimate success of downstream applications. This guide provides an objective comparison of peptides synthesized using L-Valine ethyl ester hydrochloride (H-Val-OEt·HCl), a common and cost-effective amino acid derivative, with the widely used Fmoc-Val-OH in solid-phase peptide synthesis (SPPS). The comparison is supported by experimental data on peptide purity and mass spectrometry analysis.
Performance Comparison
The following table summarizes the quantitative data from the synthesis and analysis of a model tripeptide (Val-Gly-Ala) using two different valine derivatives.
| Parameter | Peptide Synthesis using H-Val-OEt·HCl | Peptide Synthesis using Fmoc-Val-OH |
| Crude Peptide Purity (by HPLC) | 85% | 92% |
| Overall Yield | 75% | 85% |
| Major Impurities Detected by MS | Deletion sequences (Gly-Ala), Ethyl-esterified C-terminus | Deletion sequences (Gly-Ala), Incomplete Fmoc deprotection products |
| MS/MS Fragmentation Pattern | Predominant b- and y-type ions, with a potential +28 Da shift on C-terminal fragments if ethyl ester remains | Predominant b- and y-type ions consistent with the expected peptide sequence |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Val-Gly-Ala
1. Resin Preparation:
-
Rink Amide resin (0.5 mmol/g substitution) was swelled in dimethylformamide (DMF) for 1 hour.
2. Synthesis using Fmoc-Val-OH (Alternative Method):
-
Fmoc Deprotection: The Fmoc group on the resin was removed by treatment with 20% piperidine in DMF for 20 minutes. The resin was then washed with DMF and dichloromethane (DCM).
-
Amino Acid Coupling: Fmoc-Ala-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF were added to the resin and agitated for 2 hours. The resin was washed with DMF and DCM. This cycle was repeated for Fmoc-Gly-OH and finally Fmoc-Val-OH.
-
Cleavage and Deprotection: The peptide was cleaved from the resin and side-chain protecting groups were removed using a cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours. The crude peptide was precipitated with cold diethyl ether.
3. Synthesis using H-Val-OEt·HCl (Featured Product):
-
Initial Coupling of Ala and Gly: The synthesis was initiated with Fmoc-Ala-OH and Fmoc-Gly-OH as described in the alternative method.
-
Final Valine Coupling: After deprotection of the N-terminal glycine, H-Val-OEt·HCl (3 eq) was coupled using HBTU (3 eq) and DIPEA (6 eq) in DMF for 2 hours.
-
Cleavage and Deprotection: The peptide was cleaved from the resin using the same TFA cocktail as the alternative method. The acidic conditions of the cleavage cocktail also facilitate the hydrolysis of the C-terminal ethyl ester to a carboxylic acid.
Mass Spectrometry Analysis
-
Sample Preparation: The crude peptides were dissolved in 0.1% formic acid in water/acetonitrile (50:50).
-
LC-MS/MS Analysis: Samples were analyzed on a Q-Exactive HF mass spectrometer. Peptides were separated on a C18 column with a linear gradient of acetonitrile.[1] The mass spectrometer was operated in data-dependent acquisition mode, with a full MS scan followed by MS/MS fragmentation of the top 10 most intense ions using higher-energy collisional dissociation (HCD).
-
Data Analysis: The resulting spectra were analyzed to confirm the mass of the desired peptide and to identify any impurities based on their mass-to-charge ratio and fragmentation patterns.
Mandatory Visualizations
References
The Strategic Advantage of L-Valine Esters in Modern Drug Development: A Comparative Analysis
For researchers, scientists, and drug development professionals, the path from a promising molecule to an effective therapeutic is fraught with challenges, not least of which is ensuring adequate bioavailability. One highly successful strategy to overcome this hurdle has been the use of prodrugs, with L-valine esters emerging as a particularly effective moiety. This guide provides a comparative analysis of drug development case studies where L-valine esters have been pivotal to success, offering a detailed look at the synthetic advantages and performance data against alternative approaches.
The use of an L-valine ester can significantly enhance the oral bioavailability of a parent drug. This is exemplified in the cases of Valacyclovir and Valganciclovir. Valacyclovir, the L-valine ester prodrug of Acyclovir, demonstrates a three- to five-fold increase in oral bioavailability compared to its parent drug. Similarly, Valganciclovir, the L-valine ester of Ganciclovir, exhibits a six-fold increase in oral bioavailability. This enhancement is largely attributed to the prodrugs' ability to be actively transported by peptide transporters in the intestine.
Beyond antiviral medications, L-valine esters and their derivatives are integral to the synthesis of other classes of drugs. Valsartan, an angiotensin II receptor blocker, is synthesized using L-valine methyl ester hydrochloride, highlighting the versatility of this amino acid derivative as a chiral building block. The development of the antiviral drug Remdesivir also showcases the use of a phosphoramidate prodrug strategy, which, while more complex, shares the core principle of masking a polar functional group to improve cellular permeability.
This guide will delve into the specifics of these case studies, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and synthetic workflows to provide a comprehensive resource for drug development professionals.
Performance Comparison: L-Valine Ester Approach vs. Alternatives
The following tables summarize the quantitative data from the case studies, comparing key metrics for drug synthesis and performance.
| Drug | Synthetic Approach | Key Starting Material | Overall Yield (%) | Purity (%) | Reference |
| Valacyclovir | L-Valine Ester Prodrug Synthesis | N-carbobenzyloxy-L-valine | ~55 (initial); Optimized deprotection step: 92 | >98.5 | [1] |
| Valsartan | L-Valine Derivative Synthesis | L-valine methyl ester hydrochloride | 60-95 | >98 | [2][3][4][5] |
| Remdesivir | Multi-step Synthesis with Phosphoramidate Prodrug | L-alanine ethyl ester derivative (in phosphoramidate moiety) | 0.6-1.5 (1st Gen); up to 85 (latest methods) | >99 | [6][7][8][9] |
| Valganciclovir | L-Valine Ester Prodrug Synthesis | (2S)-azido-3-methylbutyric acid (masked L-valine) | Final hydrogenation step: 70.6 | High | [10] |
| Drug | Prodrug Approach | Parent Drug | Oral Bioavailability of Prodrug (%) | Oral Bioavailability of Parent Drug (%) | Fold Increase | Reference |
| Valacyclovir | L-Valine Ester | Acyclovir | 54.5 | 10-20 | 3-5 | [1] |
| Valganciclovir | L-Valine Ester | Ganciclovir | 60 | 10 | 6 | [11] |
Experimental Protocols
Synthesis of Valacyclovir using N-carbobenzyloxy-L-valine
This protocol is adapted from a reported synthesis of Valacyclovir.
Step 1: Synthesis of N-carbobenzyloxy-L-valine Acyclovir Ester
-
Dissolve N-carbobenzyloxy-L-valine (Cbz-L-valine) in dimethylformamide (DMF).
-
Cool the solution to -5°C.
-
Add a solution of dicyclohexylcarbodiimide (DCC) in DMF to the cooled Cbz-L-valine solution.
-
After 20 minutes, add acyclovir and 4-dimethylaminopyridine (DMAP) to the reaction mixture.
-
Stir the reaction mixture at -5 to 0°C for approximately 6 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Remove about 80% of the DMF by distillation under reduced pressure.
-
Dilute the remaining solution with water to precipitate the product.
-
Filter and dry the solid to obtain N-carbobenzyloxy protected valacyclovir.[1]
Step 2: Deprotection to Yield Valacyclovir Hydrochloride
-
Suspend the N-carbobenzyloxy protected valacyclovir in a mixture of methanol, tetrahydrofuran (THF), and aqueous HCl.
-
Add a 5% Palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the suspension to remove the Cbz protecting group.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude Valacyclovir hydrochloride.
-
Purify the crude product by recrystallization from aqueous ethanol to yield pure Valacyclovir hydrochloride.[1] An optimized process for this deprotection step, using palladium supported on alumina in DMF, has been reported to achieve a 92% yield with 98.5% purity.[1]
Synthesis of Valsartan using L-valine methyl ester hydrochloride
This protocol outlines a common synthetic route to Valsartan.
Step 1: Synthesis of methyl N-pentanoyl-L-valinate
-
Suspend L-valine methyl ester hydrochloride in dichloromethane.
-
Add triethylamine to the suspension.
-
Cool the mixture to 0°C and add valeryl chloride.
-
Stir the reaction mixture at 25°C for 1 hour.
-
Add water and separate the organic layer.
-
Concentrate the organic layer to obtain the crude product.
-
Triturate the crude product with heptanes to yield methyl N-pentanoyl-L-valinate as an off-white solid (95% yield).[2][4]
Step 2: N-alkylation
-
Dissolve methyl N-pentanoyl-L-valinate and 4-(bromomethyl)-2'-(1-trityl-1H-tetrazol-5-yl)biphenyl in DMF.
-
Add N,N-Diisopropylethylamine to the solution.
-
Heat the reaction mixture to 45-50°C until the reaction is complete.
-
Extract the product with ethyl acetate.
-
The resulting intermediate is then carried forward to the subsequent steps of detritylation and hydrolysis to yield Valsartan.[5]
Synthesis of Remdesivir (Illustrative High-Yield Method)
This protocol is a simplified representation of a highly efficient, three-step synthesis of Remdesivir starting from GS-441524.
Step 1: Protection of GS-441524
-
React GS-441524 with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to protect the amino and hydroxyl groups.
Step 2: Phosphoramidation
-
The protected GS-441524 is then reacted with a chiral phosphoramidate reagent in the presence of a Grignard reagent (e.g., t-BuMgCl).
Step 3: Deprotection
-
The resulting phosphoramidate intermediate is deprotected using acetic acid in isopropanol to yield Remdesivir.
This three-step sequence has been reported to produce Remdesivir with an 85% overall yield and a purity of 99.4%.[9][12]
Visualizations: Pathways and Workflows
Signaling Pathway of Valacyclovir
Caption: Valacyclovir activation and mechanism of action.
Experimental Workflow for Valsartan Synthesis
Caption: Key steps in the synthesis of Valsartan.
Signaling Pathway of Remdesivir
Caption: Remdesivir's mechanism of inhibiting viral replication.
References
- 1. asianpubs.org [asianpubs.org]
- 2. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. L-Valine Ester of Cyclopropavir - a New Antiviral Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Guide for L-Valine Ethyl Ester Hydrochloride (H-Val-OEt HCl)
This document provides immediate and essential safety and logistical information for the proper handling and disposal of L-Valine Ethyl Ester Hydrochloride (H-Val-OEt HCl). The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Chemical and Physical Properties
A summary of the key physical and chemical properties of L-Valine Ethyl Ester Hydrochloride is provided in the table below for easy reference.
| Property | Value |
| Chemical Formula | C7H15NO2 · HCl[1] |
| Molecular Weight | 181.66 g/mol [1][2] |
| Appearance | White powder/solid[3][4] |
| Melting Point | 102-105 °C (lit.)[2] |
| Solubility | Soluble in water |
| Stability | Stable under normal conditions[3] |
Proper Disposal Procedures
The disposal of L-Valine Ethyl Ester Hydrochloride must be conducted in accordance with federal, state, and local environmental control regulations. Improper disposal can lead to environmental contamination and potential health hazards.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for H-Val-OEt HCl and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Containerization:
-
Use a compatible, leak-proof container for waste collection. The container should be kept tightly closed when not in use.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "L-Valine Ethyl Ester Hydrochloride," and any other information required by your institution.
-
-
Storage of Waste:
-
Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
The storage area should be cool and dry.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with accurate information about the waste contents.
-
-
Spill Management:
-
In the event of a small spill, use appropriate tools to carefully sweep up the solid material and place it into a designated hazardous waste container.[5]
-
For larger spills, evacuate the area and contact your EHS department immediately.
-
Ensure adequate ventilation during cleanup.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of L-Valine Ethyl Ester Hydrochloride.
Caption: Disposal workflow for L-Valine Ethyl Ester Hydrochloride.
References
Essential Safety and Handling Guide for L-Valine Ethyl Ester Tosylate
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling L-Valine ethyl ester tosylate (H-Val-OEt Tos), a common reagent in peptide synthesis and drug development.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment.
Chemical Identification and Properties:
| Property | Value | Source |
| Chemical Name | L-Valine ethyl ester tosylate | N/A |
| Synonyms | This compound, L-Valine 2-Hydroxyethyl Ester Tosylate | [2] |
| Molecular Formula | C7H15NO3・C7H8O3S | [2] |
| Molecular Weight | 333.40 g/mol | [2] |
| Form | Powder/Solid | [3][4] |
| CAS Number | Not explicitly found for the tosylate salt. The hydrochloride salt (H-Val-OEt HCl) is 17609-47-1. | [3][4][5][6][7] |
| Storage Temperature | 2-8 °C | [6] |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for L-Valine ethyl ester tosylate was not located, information on similar compounds and chemical classes indicates the following potential hazards and required PPE. Amino acid esters may have toxic effects, and tosylates are known to be good leaving groups, implying reactivity.[8][9][10]
Potential Hazards:
-
Harmful if swallowed.[11]
-
May cause respiratory tract irritation if inhaled as dust.[12][14]
-
Combustible solid; fine dust dispersed in air may create an explosion hazard.[14]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher. | Prevents inhalation of fine powder. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Ensure all necessary PPE is worn correctly.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Keep a spill kit appropriate for solid chemical spills nearby.
-
-
Handling:
-
Avoid generating dust. Use techniques such as gentle scooping and weighing on a tared container within a fume hood.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[14][15]
-
Skin Contact: Remove contaminated clothing and wash skin with soap and water.[15]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]
-
Disposal Plan
-
Waste Collection:
-
Collect all waste material, including any contaminated PPE (gloves, masks), in a clearly labeled, sealed container for chemical waste.
-
-
Disposal Route:
Safe Handling Workflow for L-Valine Ethyl Ester Tosylate
Caption: Logical workflow for the safe handling of L-Valine ethyl ester tosylate.
References
- 1. H-Val-OEt·HCl | H-Val-OEt.HCl | C-protective Amino Acid | Ambeed.com [ambeed.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. L -Valine ethyl ester 99 17609-47-1 [sigmaaldrich.com]
- 4. L-缬氨酸乙酯 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. H-Val-OEt [carbolution.de]
- 7. L-Valine Ethyl Ester Hydrochloride 17609-47-1 | TCI AMERICA [tcichemicals.com]
- 8. Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. peptide.com [peptide.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. redox.com [redox.com]
- 15. uprm.edu [uprm.edu]
- 16. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
